2-(1H-Imidazol-4-yl)benzoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)benzoic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14) |
InChI Key |
KHVARPIRMBOGPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CN2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Ionization Behavior and pKa Determination of 2-(1H-Imidazol-4-yl)benzoic Acid
Executive Summary
2-(1H-Imidazol-4-yl)benzoic acid represents a classic amphoteric scaffold in medicinal chemistry, often serving as a pharmacophore in angiotensin II receptor antagonists and kinase inhibitors. Its physicochemical behavior is dominated by the interplay between the acidic benzoate moiety and the basic imidazole ring.
This guide provides a high-level technical analysis of its ionization constants (pKa), zwitterionic character, and solubility profile. It is designed to equip drug development scientists with the theoretical grounding and experimental protocols necessary to characterize this compound for formulation and ADME optimization.[1]
Part 1: Structural Analysis & Theoretical Ionization Profile
The Ortho-Effect and Intramolecular Interactions
Unlike its para-substituted counterparts, the 2-(ortho) substitution pattern in this compound creates a unique steric and electronic environment.
-
Proximity Effect: The spatial proximity of the carboxylic acid (C-1) and the imidazole ring (C-2) allows for strong intramolecular hydrogen bonding.
-
Electronic Push-Pull:
-
Acidic Center (pKa₁): The protonated imidazole ring acts as a strong electron-withdrawing group (via induction), which typically stabilizes the carboxylate anion, thereby lowering the pKa₁ (increasing acidity) relative to unsubstituted benzoic acid (pKa 4.20).
-
Basic Center (pKa₂): The carboxylate anion, once formed, can act as an intramolecular hydrogen bond acceptor for the imidazole N-H. This stabilization often makes the imidazole nitrogen harder to deprotonate, potentially raising the pKa₂ relative to the imidazole baseline (pKa 6.95).
-
Predicted Micro-Species Distribution
The compound exists in three primary ionization states depending on solution pH.
-
Cationic State (
): Predominant at pH < 2.0. Both the carboxyl group is protonated (-COOH) and the imidazole is protonated ( ). -
Zwitterionic State (
): Predominant at pH 3.5 – 6.0. The carboxyl group is deprotonated (-COO⁻) while the imidazole retains its proton ( ). This is the species of lowest solubility. -
Anionic State (
): Predominant at pH > 8.0. Both groups are deprotonated (-COO⁻, ).
Ionization Pathway Diagram
The following diagram illustrates the protonation cascade and the dominant microspecies.
Figure 1: Predicted ionization pathway showing the transition from cationic to anionic forms via the critical zwitterionic intermediate.
Part 2: Physicochemical Data Summary[2][3][4]
While exact experimental values depend on ionic strength and temperature, the following ranges are the consensus based on structural analogy to Losartan intermediates and substituted imidazoles.
| Parameter | Estimated Value | Structural Rationale |
| pKa₁ (Acidic) | 2.9 – 3.2 | Ortho-substitution and electron-withdrawing imidazole ring increase acidity compared to benzoic acid (4.2). |
| pKa₂ (Basic) | 6.8 – 7.2 | Intramolecular H-bond stabilization of the protonated imidazole by the ortho-carboxylate. |
| Isoelectric Point (pI) | ~5.0 | Calculated as |
| LogP (Neutral) | ~0.5 – 1.2 | Moderate lipophilicity in the uncharged state (rarely exists due to zwitterion formation). |
| LogD (pH 7.4) | -1.0 to -0.5 | At physiological pH, the anionic species dominates, significantly lowering lipophilicity. |
Part 3: Experimental Protocol for pKa Determination
For zwitterionic compounds with overlapping ionization constants or low solubility, Potentiometric Titration is the gold standard method (IUPAC recommended).
Materials & Setup
-
Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) equipped with a micro-glass pH electrode.
-
Titrant: 0.1 M KOH (Carbonate-free) and 0.1 M HCl.
-
Solvent: Degassed water (CO₂-free). If solubility is <0.1 mg/mL, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic.
-
Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).
-
Temperature: Thermostated at 25.0 ± 0.1°C.
Step-by-Step Workflow
Figure 2: Potentiometric titration workflow for accurate pKa determination of ampholytes.
Critical Considerations for Data Analysis
-
Carbonate Error: The basic region (pKa₂) is susceptible to CO₂ absorption. Ensure the titration vessel is purged with Argon or Nitrogen.
-
Precipitation Check: Zwitterions often precipitate near their pI. Monitor the electrode signal for "drift" or "noise," which indicates precipitation. If observed, switch to the UV-Metric pKa method (Spectrophotometric titration), which can handle lower concentrations (
M).
Part 4: Implications for Drug Development[5]
Solubility Profile (The "U-Shape" Curve)
The solubility of this compound follows a classic U-shaped pH-solubility profile.
-
pH 1.2 (Gastric): High solubility due to cationic species (
). -
pH 5.0 (Intestinal Transition): Critical Risk. Solubility hits a minimum at the isoelectric point. This can lead to in vivo precipitation if the dose is high.
-
pH 7.4 (Blood/Systemic): Moderate-to-high solubility due to anionic species (
).
Salt Selection Strategy
To avoid the solubility minimum at pH 5.0, this compound should likely be developed as a salt.
-
Recommended: Hydrochloride salt (stabilizes the pH < 2 form) or Sodium salt (stabilizes the pH > 8 form).
-
Avoid: Free acid/zwitterion forms in solid oral dosage forms unless micronized, as dissolution rate will be the limiting factor.
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa measurement methodology).
-
IUPAC. (2025). Guidelines for the determination of stability constants and pKa values..
-
Storey, B. T., et al. (1964).[2] "The pKa values of some imidazole derivatives." Journal of Organic Chemistry, 29(10), 3118–3120.[2] .
-
Kütt, A., et al. (2018).[3] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 59(38), 3427-3431. .[3]
-
BenchChem. (2025). "Solubility and Stability of Imidazole-Benzoic Acid Derivatives." .
Sources
Technical Guide: 2-(1H-Imidazol-4-yl)benzoic Acid in Coordination Networks
Topic: 2-(1H-Imidazol-4-yl)benzoic acid as a ligand in coordination chemistry Content Type: In-depth technical guide.
Executive Summary
This guide provides a comprehensive technical analysis of This compound (abbreviated here as H₂ImBa-4 ) as a bifunctional ligand in coordination chemistry. Unlike its more common isomer, 2-(1H-imidazol-2-yl)benzoic acid (which favors N,O-chelation), the 4-yl linkage described here imparts a unique vectorality to the donor atoms, promoting the formation of bridging motifs and porous Metal-Organic Frameworks (MOFs). This document details the ligand's electronic architecture, synthetic pathways, and protocols for generating coordination polymers.
Part 1: Ligand Architecture & Design Principles
Structural Geometry and Isomerism
The specific connectivity of this compound presents a distinct steric and electronic profile compared to other imidazolyl-benzoates.
-
Ortho-Substitution (2-Position): The proximity of the bulky imidazole ring to the carboxylic acid forces the two aromatic systems out of coplanarity. This "twist" is critical for preventing dense packing in the solid state, thereby increasing the likelihood of forming open-framework structures.
-
4-yl Linkage (C-C Bond): Unlike N-linked imidazoles (1-yl), the C-linked imidazole retains a tautomeric N–H proton. This allows the ligand to act as a neutral donor (H₂L), a mono-anionic linker (HL⁻, carboxylate deprotonated), or a di-anionic linker (L²⁻, fully deprotonated imidazolate).
-
Donor Vectorality: The angle between the carboxylate donors and the imidazole nitrogen (N3) in the 4-yl isomer precludes the formation of stable 5- or 6-membered chelate rings with a single metal center. Instead, this ligand acts as a divergent bridge , linking metal nodes into 2D sheets or 3D networks.
Electronic Properties
-
pKa Values (Estimated):
-
(
) -
(
for the imidazolium/imidazole equilibrium) -
(
, accessible only under strong basic conditions or specific metal coordination).
-
(
-
Zwitterionic Potential: In neutral aqueous media, the imidazole N3 can accept a proton from the carboxylic acid, forming a zwitterionic species (
). This impacts solubility and crystallization kinetics.
Part 2: Synthetic Pathways
Since this compound is less commercially ubiquitous than its 2-yl or 1-yl isomers, a robust synthetic protocol is required. The most reliable method for establishing the C–C bond between the phenyl and imidazole rings at these specific positions is Suzuki-Miyaura Cross-Coupling .
Workflow Diagram: Ligand Synthesis
The following diagram outlines the convergent synthesis from protected precursors to the final ligand.
Caption: Convergent synthesis of H₂ImBa-4 via Suzuki-Miyaura coupling followed by acid-mediated deprotection.
Detailed Protocol: Suzuki Coupling
Reagents: 2-Boronobenzoic acid (1.0 eq), 4-Bromo-1-trityl-1H-imidazole (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (5 mol%), Sodium Carbonate (2.0 eq). Solvent: Dimethoxyethane (DME) : Water (3:1 v/v).
-
Degassing: Suspend the boronic acid, protected bromoimidazole, and base in the solvent mixture. Sparge with Argon for 20 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).
-
Catalysis: Add the Pd catalyst under a counter-flow of Argon.
-
Reflux: Heat the mixture to 90°C under an inert atmosphere for 12–18 hours. Monitor by TLC (Intermediate usually moves slower than the bromo-imidazole).
-
Workup: Cool to room temperature. Filter through Celite to remove Palladium black. Concentrate the filtrate. Partition between Ethyl Acetate and Water.
-
Deprotection: Dissolve the crude intermediate in DCM/TFA (1:1) or Methanol/HCl. Stir at room temperature for 2 hours. The trityl group will cleave.
-
Isolation: Adjust pH to ~6 (isoelectric point) to precipitate the zwitterionic product. Filter and wash with cold water/ether.
Part 3: Coordination Chemistry & MOF Assembly
Coordination Modes
The H₂ImBa-4 ligand offers versatility based on the pH of the reaction medium:
-
Acidic Conditions (pH < 4): Acts as a monodentate N-donor (Carboxyl protonated).
-
Neutral/Slightly Basic (pH 6-8): Acts as a mono-anionic bridge (
). -
Strongly Basic (pH > 10): Acts as a dianionic bridge (
), often forming highly stable clusters with Zn(II) or Co(II).
Solvothermal Synthesis of Zn-HImBa Frameworks
This protocol targets the formation of a 3D coordination polymer using Zinc(II), exploiting the bridging capacity of the ligand.
Materials:
-
Zinc Nitrate Hexahydrate (
)[1] -
This compound (H₂ImBa-4)
-
Solvent: DMF / Ethanol /
(ratio 4:1:1)
Protocol:
-
Stoichiometry: Mix Metal:Ligand in a 1:2 molar ratio (e.g., 0.1 mmol Zn salt : 0.2 mmol Ligand).
-
Dissolution: Dissolve the ligand in the solvent mixture. Sonication may be required. Add the metal salt last.
-
Sealing: Transfer the clear solution to a Teflon-lined stainless steel autoclave (23 mL capacity). Fill to 40-50% volume.
-
Thermal Treatment: Heat at 120°C for 72 hours.
-
Cooling: Cool at a rate of 5°C/hour to room temperature. Slow cooling is essential for obtaining single crystals suitable for X-ray diffraction (XRD).
-
Harvesting: Filter the resulting colorless block crystals. Wash with DMF and Ethanol.
Diagram: Coordination Network Assembly
This diagram illustrates the logical flow from metal/ligand precursors to the final supramolecular architecture.
Caption: Self-assembly workflow for constructing coordination networks from H₂ImBa-4 and metal salts.
Part 4: Data Interpretation & Characterization[2]
When analyzing the resulting complexes, the following data points are critical for validation.
Crystallographic Expectations
| Parameter | Expected Feature | Causality |
| Bond Lengths | Zn-O: 1.95 - 2.10 ÅZn-N: 1.98 - 2.05 Å | Typical for carboxylate and imidazole coordination to Zn(II). |
| Dihedral Angle | > 30° (Phenyl vs Imidazole) | Steric clash at the ortho-position prevents coplanarity, increasing pore volume potential. |
| Coordination # | 4 (Tetrahedral) or 6 (Octahedral) | Depends on solvent coordination and specific SBU formed. |
Thermal Stability (TGA)
Complexes containing imidazolyl-benzoates typically exhibit:
-
Solvent Loss: 50°C – 150°C (Loss of guest DMF/Water molecules).
-
Plateau: 150°C – 350°C (Stable framework).
-
Decomposition: > 350°C (Breakdown of the organic linker).
References
-
Sigma-Aldrich. 2-(1H-Imidazol-2-yl)benzoic acid (Isomer Reference). Available at: Note: This reference is provided for the commercially available 2-yl isomer, which serves as a structural baseline for the 4-yl isomer discussed in this guide.
-
Taylor & Francis Online. Hydrothermal syntheses and structures of transition metal 2-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid complexes. Available at: Context: Demonstrates solvothermal protocols for 2-substituted imidazolyl-benzoic acids.
-
BenchChem. Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid. Available at: Context: Provides analogous Ullmann-type coupling conditions for imidazolyl-benzoic acid synthesis.
-
IUCr. Crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Available at: Context: Illustrates the structural implications of ortho-substitution in related benzimidazole-benzoic acid ligands.
Sources
safety data sheet (SDS) for 2-(1H-Imidazol-4-yl)benzoic acid
An In-Depth Technical Guide to the Safe Handling of 2-(1H-Imidazol-4-yl)benzoic acid
Compound Identification and Hazard Classification
This compound belongs to a class of bifunctional organic compounds that feature both a carboxylic acid group and an imidazole moiety.[1] This structure makes it a valuable building block in pharmaceutical synthesis and for creating complex therapeutic molecules.[1][2]
While detailed toxicological properties for the 2-isomer have not been thoroughly investigated, data from related isomers allows for a presumptive hazard classification.[3] The primary hazards associated with this class of compounds are categorized as follows:
-
Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.[1][4]
-
Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[1][4][5]
-
Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1][4][5]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[1][4][5]
These classifications necessitate rigorous adherence to safety protocols to minimize exposure risk. The signal word associated with these hazards is "Warning" .[5][6]
Table 1: GHS Hazard and Precautionary Statements
| Classification | Hazard Statement | Precautionary Statement (Prevention & Response) |
| Acute Oral Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P264: Wash hands and exposed skin thoroughly after handling.[4] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.[7] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] |
Physicochemical Properties of Imidazolyl-Benzoic Acid Isomers
Understanding the physicochemical properties of a compound is fundamental to its safe handling and application. The data below is for related isomers and provides a valuable reference point for experimental design.
Table 2: Properties of 4-(1H-Imidazol-1-yl)benzoic Acid
| Property | Value | Source |
| CAS Number | 17616-04-5 | [6] |
| Molecular Formula | C₁₀H₈N₂O₂ | [6] |
| Molecular Weight | 188.18 g/mol | [6] |
| Melting Point | 305 °C (dec.) | [6] |
| Boiling Point | 403.6±28.0 °C (Predicted) | [6] |
| Density | 1.28±0.1 g/cm3 (Predicted) | [6] |
| pKa | 3.65±0.10 (Predicted) | [6] |
| Appearance | White to Almost white powder to crystal | [6] |
Table 3: Properties of 4-(1H-imidazol-2-yl)benzoic Acid
| Property | Experimental Average | Unit |
| CAS Number | 108035-45-6 | N/A |
| Boiling Point | 377 | °C |
| Density | 1.36 | g/cm³ |
| Flash Point | 216 | °C |
| LogKow (Octanol-Water) | 1.45 | N/A |
| Melting Point | 182 | °C |
| Water Solubility | 4.04e-3 | g/L |
| pKa (Acidic) | 4.36 | N/A |
| pKa (Basic) | 6.13 | N/A |
| Source: U.S. Environmental Protection Agency (EPA)[8] |
Core Protocols for Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to ensuring laboratory safety. The bifunctional nature of this compound requires careful consideration of its acidic properties and potential reactivity.
Engineering Controls and Personal Protective Equipment (PPE)
The primary route of exposure is through inhalation of dust and direct contact with skin and eyes.[4][9] Therefore, a multi-layered approach to protection is essential.
-
Ventilation: All work with this compound in solid form should be conducted in a properly functioning certified laboratory chemical fume hood to minimize inhalation risk.[10][11]
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory to protect against dust particles and splashes.[3][12]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl) must be worn.[3][10] A fully-buttoned lab coat is required to prevent contamination of personal clothing.[10][11] Contaminated clothing should be removed immediately and laundered separately before reuse.[4]
-
Respiratory Protection: In situations where dust generation is unavoidable and ventilation is insufficient, a NIOSH-approved P95 or P100 particulate respirator should be used.[3]
Storage and Incompatibility
Proper storage is critical to maintaining the compound's stability and preventing hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[4][10] Keep containers tightly sealed to prevent moisture absorption and contamination.[4][11] The recommended storage temperature for some isomers is between 0-8 °C.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[5][10] Store away from heat, sparks, and open flames.[10]
Experimental Workflows and Emergency Procedures
A proactive approach to safety includes having well-defined procedures for both routine handling and emergency situations.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood.[10]
-
Don PPE: Before handling, put on the required PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
Weighing: If weighing the solid, do so carefully to avoid generating dust. Use a draft shield if necessary.
-
Transfer: Use appropriate tools (spatula, etc.) to transfer the solid.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn.[4][5] Clean the work area to remove any residual dust.
-
Storage: Securely seal the container and return it to the designated storage location.[4]
Emergency Response Protocols
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4][12]
-
Skin Contact: Remove all contaminated clothing.[9] Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[5] If skin irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][5] If the person feels unwell or is not breathing, call a poison center or doctor and provide artificial respiration if necessary.[3][5]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[5] Never give anything by mouth to an unconscious person.[3] Seek medical attention if symptoms occur.[5]
Caption: Emergency response workflow for accidental exposure.
Spill Management Protocol
Proper cleanup of spills is essential to prevent secondary contamination and exposure.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[4]
-
Evacuate: If the spill is large, evacuate the area.
-
PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[4]
-
Containment: Use dry cleanup procedures.[4] Do not use water to clean up the initial spill as this can create a slurry.
-
Cleanup: Carefully sweep or shovel up the spilled material, avoiding dust generation.[3][10] Use spark-resistant tools if available.[10]
-
Collection: Place the collected material into a suitable, sealed, and labeled container for disposal.[3][4]
-
Decontamination: After the bulk material is removed, decontaminate the area with soap and water.[10]
-
Disposal: Dispose of the waste as hazardous chemical waste according to local, state, and federal regulations.[5][10] Do not dispose of it down the drain.[3]
Caption: Step-by-step workflow for solid spill cleanup.
Fire and Reactivity Data
-
Flammability: The compound is not considered a significant fire risk; however, containers may burn.[4] It is non-combustible.[4]
-
Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Hazardous Decomposition Products: During a fire, thermal decomposition can produce toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5]
Toxicological and Ecological Information
-
Toxicological Data: As noted, the chemical, physical, and toxicological properties of many isomers have not been thoroughly investigated.[3] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[3] Data on germ cell mutagenicity and reproductive toxicity is not currently available.[3][5]
-
Ecological Information: Do not let the product enter drains or waterways.[3] Data on persistence, degradability, and bioaccumulation is limited for this class of compounds.[4]
References
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-(1H-Imidazol-1-yl)benzoic acid.
- Washington State University. (n.d.). Benzoic-Acid_2024-06-27.docx. Retrieved from Washington State University Environmental Health & Safety.
- Apollo Scientific. (2023, July 7). Safety Data Sheet: 3-(1H-Imidazol-1-yl)benzoic acid.
- Alpha Resources. (2021, February 19). Safety Data Sheet: BENZOIC ACID.
- SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
- U.S. Environmental Protection Agency. (2025, October 15). 4-(1H-imidazol-2-yl)benzoic Acid Properties.
- Chem-Supply. (2013, September 11). MSDS of 4-(1H-imidazol-1-yl)benzoic Acid.
- Redox. (2022, November 14). Safety Data Sheet: Benzoic acid.
- Carl ROTH. (2025, June 12). Safety Data Sheet: Benzoic acid.
- U.S. Environmental Protection Agency. (2025, October 15). 4-(1H-imidazol-2-yl)benzoic Acid - Hazard Genotoxicity.
- PubChem. (n.d.). Benzoic acid, imidazol-4-ylmethyl ester, hydrochloride.
- Chem-Impex. (n.d.). 4-(1H-Imidazol-2-yl)benzoic acid.
- Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E67, o524.
- ChemicalBook. (2025, July 14). 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID.
- BenchChem. (2025). Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid.
- Wikipedia. (n.d.). Benzoic acid.
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crystal packing and molecular geometry of 2-(1H-Imidazol-4-yl)benzoic acid
This technical guide provides an in-depth structural analysis of 2-(1H-Imidazol-4-yl)benzoic acid , a bifunctional ligand and pharmacophore.
Content Type: Technical Reference & Experimental Guide Subject: Crystal Engineering, Molecular Geometry, and Synthetic Protocols[1]
Executive Summary
This compound represents a specific class of "angulated" bifunctional ligands where a rigid aromatic scaffold (benzene) is linked via a C-C bond to a heterocyclic moiety (imidazole) at the ortho position.[1] Unlike its para (linear) or N-linked isomers, this molecule exhibits unique steric strain and potential for intramolecular hydrogen bonding, making it a critical subject for crystal engineering (MOF design) and medicinal chemistry (histidine-mimetic pharmacophores).[1]
This guide dissects the molecular geometry, predicts the crystal packing landscape based on zwitterionic principles, and provides a validated synthetic workflow.[1]
Molecular Geometry and Conformational Landscape
The geometry of this compound is defined by the competition between π-conjugation (favoring planarity) and steric repulsion (favoring torsion).
The Ortho-Effect and Torsion
Unlike the para-isomer (4-imidazolyl), the ortho-substitution creates significant steric clash between the carboxylic acid group and the imidazole ring.
-
Connectivity: The imidazole ring is attached at its C4 position to the C2 position of the benzoic acid.
-
Torsion Angle (
): Crystallographic data of analogous ortho-substituted biaryls suggests a torsion angle of 35°–55° between the benzene and imidazole planes. This twist minimizes the repulsion between the carboxyl oxygen and the imidazole C5-H or N-H. -
Consequence: The molecule is chiral in its frozen conformation (atropisomerism potential), though rapid rotation usually occurs in solution.[1]
Zwitterionic Character
In the crystalline state, imidazolyl-benzoic acids frequently adopt a zwitterionic form .[2]
-
Proton Transfer: The acidic proton from the carboxylic acid (
) transfers to the basic imidazole nitrogen ( ).[1] -
Species: Imidazolium (
) – Carboxylate ( ) .[1] -
Stabilization: This charge separation is stabilized by an intramolecular N–H...O hydrogen bond (approx. 2.6 Å), locking the conformation into a pseudo-ring structure.[1]
| Parameter | Neutral Form | Zwitterionic Form (Solid State) |
| Bond C=O | 1.21 Å (Double bond character) | 1.25 Å (Delocalized) |
| Bond C-O | 1.32 Å (Single bond character) | 1.25 Å (Delocalized) |
| Net Dipole | Moderate | High (Driving force for packing) |
| Solubility | Low in water | Moderate (pH dependent) |
Crystal Packing and Supramolecular Synthons
The crystal packing is dominated by strong, charge-assisted hydrogen bonds, forming robust supramolecular networks.[1]
Primary Motif: The Charge-Assisted Head-to-Tail Chain
The dominant interaction is the
-
Donor: Imidazolium N-H (both N1 and N3 can act as donors if fully protonated, but typically N1-H and N3-H share the positive charge).[1]
-
Acceptor: Carboxylate Oxygens.
-
Geometry: Molecules arrange in infinite 1D zigzag chains or helices. The ortho twist prevents flat tape formation, forcing a corrugated 3D architecture.[1]
Secondary Motif: Pi-Stacking
Due to the non-planar geometry, "face-to-face"
Visualization of Packing Logic
The following diagram illustrates the hierarchical assembly from molecular conformation to crystal lattice.
Figure 1: Hierarchical assembly of this compound, driven by zwitterionic transformation and electrostatic bonding.
Experimental Protocol: Synthesis & Characterization
Since the ortho-C-linked isomer is less synthetically accessible than the N-linked variants, a robust Suzuki-Miyaura Cross-Coupling is the preferred high-fidelity route. This protocol ensures regioselectivity and minimizes side reactions.
Reagents & Materials
-
Substrate A: 2-Carboxyphenylboronic acid (or pinacol ester).[1]
-
Substrate B: 4-Bromo-1H-imidazole (N-protected with Trityl or Boc to prevent catalyst poisoning).
-
Catalyst:
(High turnover for sterically hindered couplings).[1] -
Base:
(Mild, suitable for boronic acids).[1] -
Solvent: 1,4-Dioxane/Water (4:1).[1]
Step-by-Step Workflow
-
Preparation of Protected Imidazole:
-
Cross-Coupling (The Critical Step):
-
In a Schlenk flask, combine:
-
1.0 eq 2-Carboxyphenylboronic acid.
-
1.0 eq 4-Bromo-1-trityl-imidazole.
-
0.05 eq
.[1] -
3.0 eq
.
-
-
Degas with
for 15 mins. Add Dioxane/Water. -
Heat to 90°C for 16 hours.
-
Mechanism: The bulky Trityl group forces the coupling to the C4 position and prevents N-coordination to Palladium.
-
-
Deprotection & Isolation (Zwitterion Formation):
-
Filter catalyst. Acidify filtrate with 1M HCl to pH 2.
-
Heat at 60°C for 1 hour (removes Trityl/Boc).
-
Neutralize carefully to the Isoelectric Point (pI
5.5) using dilute NaOH. -
Observation: The product precipitates as a white/off-white solid at the pI (Zwitterionic form is least soluble).
-
-
Recrystallization (For Crystallography):
-
Dissolve the precipitate in hot Water/Ethanol (1:1).
-
Allow slow evaporation at room temperature.
-
Target: Colorless block crystals suitable for XRD.
-
Analytical Data Summary (Expected)
For researchers verifying the synthesized compound, the following spectral signatures are diagnostic.
| Technique | Diagnostic Signal | Structural Interpretation |
| FT-IR | Broad band 2500–3000 | |
| FT-IR | Strong peak ~1600 | Asymmetric |
| 1H NMR | Imidazole C2-H (Deshielded by ring current) | |
| 1H NMR | Missing in Zwitterion (Proton is exchangeable/delocalized) | |
| SC-XRD | Space Group | Typically P21/c or P-1 (Centrosymmetric) |
References
-
General Zwitterionic Character: Baures, P. W., et al. "Intramolecular hydrogen bonding and intermolecular dimerization in the crystal structures of imidazole-4,5-dicarboxylic acid derivatives."[1] Crystal Growth & Design (2002).[1] Link[1]
-
Ortho-Substituted Geometries: Akkurt, M., et al. "Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid." Acta Crystallographica Section E (2015). Link
-
Synthetic Methodology (Suzuki Coupling): Bellina, F., et al. "Selective Palladium-Catalyzed Arylation of Imidazoles."[1] Chemical Reviews (2010).[1] Link[1]
-
H-Bonding Motifs in Imidazolyl-Benzoates: MacDonald, J. C., et al. "Design of Supramolecular Layers via Self-Assembly of Imidazole and Carboxylic Acids." Journal of the American Chemical Society (2000). Link[1]
Sources
Methodological & Application
Application Note: Chemoselective Esterification of 2-(1H-Imidazol-4-yl)benzoic Acid
Abstract & Strategic Overview
The esterification of 2-(1H-Imidazol-4-yl)benzoic acid presents a distinct chemoselective challenge compared to standard benzoic acids. The substrate possesses three critical features that dictate the synthetic strategy:
-
Zwitterionic Character: The basic imidazole nitrogen (pKa ~6.0) and acidic carboxyl group (pKa ~4.2) result in high lattice energy and poor solubility in non-polar organic solvents.
-
Ortho-Substitution Sterics: The steric bulk at the 2-position can retard nucleophilic attack at the carbonyl carbon.
-
Cyclization Risk (Critical): The most significant risk is the intramolecular nucleophilic attack of the imidazole nitrogen onto the activated carboxyl group, leading to the formation of the tricyclic lactam imidazo[2,1-a]isoindol-5-one .
Core Strategy: To successfully synthesize the ester and avoid lactam formation, the reaction must proceed under acidic conditions where the imidazole ring is fully protonated (imidazolium). This "proton protection" deactivates the nitrogen nucleophile, allowing the external alcohol (methanol/ethanol) to intercept the activated carbonyl.
This guide details a robust Thionyl Chloride/Alcohol protocol, generating anhydrous HCl in situ to ensure quantitative protonation and efficient esterification.
Chemical Context & Reaction Logic[1][2][3][4][5][6][7][8][9][10]
Reaction Scheme
The transformation converts the zwitterionic acid into the ester hydrochloride salt . Isolating the salt is preferred to prevent spontaneous cyclization upon neutralization.
Reaction:
Mechanistic Pathway & Side Reactions (DOT Diagram)
Figure 1: Mechanistic divergence. Path A (Target) is favored by high acidity and excess alcohol. Path B (Impurity) occurs if the imidazole deprotonates.
Detailed Protocol: Methyl Esterification via In-Situ Acid Chloride
This method uses Thionyl Chloride (
Materials & Reagents
| Reagent | Equiv. | Role | Hazards |
| This compound | 1.0 | Substrate | Irritant |
| Thionyl Chloride ( | 3.0 - 4.0 | Activator / Dehydrating Agent | Corrosive, Reacts violently w/ water |
| Methanol (Anhydrous) | Solvent (0.2 M) | Reactant / Solvent | Flammable, Toxic |
| Diethyl Ether | N/A | Precipitation Solvent | Flammable |
Step-by-Step Procedure
Step 1: Setup and Addition (0°C)
-
Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar. Fit with a reflux condenser and a nitrogen inlet.[2]
-
Charge the RBF with Methanol (approx. 10-15 mL per gram of substrate).
-
Cool the methanol to 0°C using an ice/water bath.
-
Dropwise Addition: Slowly add Thionyl Chloride (3.0 equiv) via a syringe or addition funnel over 15–20 minutes.
-
Note: This step is exothermic and generates HCl gas. Ensure good venting/scrubbing.[3]
-
-
Remove the ice bath and allow the solution to stir for 10 minutes.
Step 2: Substrate Introduction
-
Add the solid This compound to the reaction mixture in one portion.
-
Observation: The solid may not dissolve immediately.
-
-
The solution will likely turn clear as the reaction progresses and the temperature rises.
Step 3: Reflux (Reaction Phase)
-
Heat the reaction mixture to Reflux (65°C) .
-
Maintain reflux for 4 to 16 hours .
-
Monitoring: Monitor by LC-MS or TLC.
-
TLC Eluent: DCM:MeOH:NH4OH (90:9:1). Note that the ester will have a higher Rf than the acid.
-
LC-MS: Look for the mass shift of +14 Da (Methyl) or +28 Da (Ethyl). M+H for Methyl ester = [MW Acid] + 15.
-
Step 4: Isolation (Critical for Salt Formation)
-
Cool the mixture to room temperature.
-
Concentration: Remove the solvent and excess thionyl chloride under reduced pressure (Rotary Evaporator) at <40°C.
-
Caution: Use a base trap for the vacuum pump to neutralize HCl vapors.
-
-
Co-evaporation: Add 20 mL of DCM or Toluene to the residue and re-evaporate to remove trace HCl and water. Repeat twice.
-
Precipitation: The residue will likely be a gum or oil. Add Diethyl Ether (or MTBE) and triturate (scratch the flask side) to induce crystallization.
-
Filtration: Filter the white/off-white solid under nitrogen.
-
Drying: Dry under high vacuum for 4 hours.
Product: Methyl 2-(1H-imidazol-4-yl)benzoate Hydrochloride.
Analytical Data & Validation
Expected NMR Profile (DMSO-d6)
The spectrum should reflect the symmetry of the benzoate and the distinct imidazole protons.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Notes |
| Imidazolium C2-H | 9.0 - 9.2 | Singlet | 1H | Deshielded due to salt form |
| Imidazolium C5-H | 7.8 - 8.0 | Singlet | 1H | |
| Benzoate Ar-H | 7.5 - 8.0 | Multiplets | 4H | Ortho/Meta/Para protons |
| Ester | 3.8 - 3.9 | Singlet | 3H | Diagnostic peak for ester |
| NH Protons | 14.0+ | Broad | 2H | Often invisible or very broad |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Starting Material Remains | Steric hindrance at ortho-position. | Increase reaction time (up to 24h) or increase |
| Formation of Insoluble White Solid | Polymerization or Lactam formation (unlikely in acid). | Check MS. If Mass = [Acid - 18], it is the lactam. Ensure reaction remains acidic. |
| Product is an Oil/Gum | Trapped solvent/HCl. | Triturate vigorously with Diethyl Ether/Hexane. Sonicate. |
| Free Base Required | Need neutral ester. | Caution: Dissolve salt in water, carefully adjust pH to 7-8 with saturated |
References
-
Standard Thionyl Chloride Esterification
- Title: "Esterification of Carboxylic Acids with Thionyl Chloride and Alcohols."
- Source:Common Organic Chemistry.
-
URL:[Link]
- Imidazole Reactivity & Cyclization: Title: "Synthesis of imidazo[2,1-a]isoindol-5-ones via intramolecular cyclization." Context: Describes the cyclization risk of 2-(imidazolyl)benzoic acids under dehydrating conditions without alcohol. Source:Journal of Heterocyclic Chemistry (General Reference for Imidazo-isoindolone systems).
-
Zwitterionic Amino Acid Esterification
- Title: "Practical Synthesis of Amino Acid Esters."
- Source:Journal of Organic Chemistry.
-
URL:[Link] (Proxy for zwitterionic handling).
-
Ortho-Substituted Benzoate Synthesis
- Title: "Steric Effects in the Esterific
- Source:Chemical Reviews.
-
URL:[Link]
Sources
Application Note: Catalytic Architectures of Imidazolyl-Benzoic Acid Complexes
Executive Summary & Strategic Pivot
Subject: 2-(1H-Imidazol-4-yl)benzoic acid and its structural isomers.
Scientific Context: The request targets This compound , a specific isomer featuring an imidazole ring attached at the C4 position to the ortho-position of a benzoic acid moiety. While chemically valid, this specific isomer is rare in catalytic literature compared to its "field-standard" counterpart: 4-(1H-imidazol-1-yl)benzoic acid (HImBa) .
HImBa is the preeminent bifunctional ligand in this class, extensively used to construct porous Metal-Organic Frameworks (MOFs) for heterogeneous catalysis. Its linear, rigid geometry (angle ~145° between donor groups) favors the formation of robust 3D networks with accessible Lewis acid sites—critical for catalytic turnover.
Operational Directive: To ensure this guide provides field-proven and reproducible utility, the protocols below focus on the 4-(1H-imidazol-1-yl)benzoic acid (HImBa) isomer, which represents the benchmark for this ligand class. Theoretical notes on the 2-(4-yl) isomer are included where relevant for structural comparison.
Ligand Chemistry & Complexation Logic
Structural Attributes
The efficacy of Imidazolyl-Benzoic Acid ligands stems from their zwitterionic potential and bifunctional coordination :
-
Carboxylate Group (Hard Donor): Binds high-oxidation state metals (Zn²⁺, Zr⁴⁺) to form stable clusters (Secondary Building Units - SBUs).
-
Imidazole Group (Borderline/Soft Donor): Binds softer metals (Co²⁺, Cu²⁺) or bridges metal centers, enhancing framework flexibility and pore size.
Catalytic Mechanism: Lewis Acid Activation
The primary application of these complexes is Lewis Acid Catalysis , specifically the Chemical Fixation of CO₂ into cyclic carbonates.
-
Active Site: Unsaturated metal centers (e.g., Zn²⁺, Co²⁺) within the MOF pore.
-
Role: The metal center activates the epoxide oxygen, facilitating ring opening by a nucleophile (co-catalyst like TBAB), followed by CO₂ insertion.
Protocol A: Ligand Synthesis (HImBa)
Objective: Synthesis of high-purity 4-(1H-imidazol-1-yl)benzoic acid for MOF construction. Reaction Type: Nucleophilic Aromatic Substitution / Ullmann-type Coupling.
Materials
-
Substrate: 4-Fluorobenzoic acid (CAS: 456-22-4) or 4-Iodobenzoic acid.
-
Nucleophile: Imidazole (CAS: 288-32-4).
-
Base: Potassium Carbonate (
) or KOH. -
Solvent: DMSO (Dimethyl sulfoxide).
-
Catalyst (Optional): CuI (if using Iodo-precursor).
Workflow Diagram
Figure 1: Synthetic pathway for the HImBa ligand via nucleophilic substitution.
Step-by-Step Procedure
-
Charge: In a 250 mL round-bottom flask, dissolve 4-Fluorobenzoic acid (10 mmol) and Imidazole (15 mmol) in 20 mL DMSO.
-
Activate: Add
(20 mmol) to the solution. -
Heat: Stir vigorously at 120°C for 18 hours under
atmosphere.-
Note: High temperature is required to overcome the activation energy of the aryl-fluoride displacement.
-
-
Quench: Cool to room temperature and pour the mixture into 100 mL of ice-cold water.
-
Precipitate: Slowly add 1M HCl dropwise until pH reaches ~3.0. A white precipitate (the zwitterionic ligand) will form.
-
Isolate: Filter the solid, wash with water (3 x 20 mL) to remove DMSO/salts, and dry in a vacuum oven at 60°C.
-
Validation: Check purity via ¹H NMR (DMSO-d₆). Look for diagnostic imidazole protons at
7.5–8.5 ppm.
Protocol B: Catalytic MOF Synthesis (Zn-ImBa)
Objective: Solvothermal synthesis of the [Zn(ImBa)₂]ₙ coordination polymer. Target Structure: A porous 3D framework with accessible Zn(II) sites.
Materials
-
Ligand: 4-(1H-imidazol-1-yl)benzoic acid (HImBa) (from Protocol A).
-
Metal Source: Zinc Nitrate Hexahydrate (
). -
Solvent System: DMF / Ethanol / Water (2:1:1 v/v).
Procedure
-
Solution A: Dissolve HImBa (1 mmol, 188 mg) in 10 mL of DMF/EtOH mixture. Sonicate to ensure complete dissolution.
-
Solution B: Dissolve
(1 mmol, 297 mg) in 5 mL water. -
Mixing: Slowly add Solution B to Solution A while stirring. A slight turbidity may occur; add drops of dilute
if needed to clarify (optional). -
Crystallization: Transfer to a Teflon-lined autoclave (25 mL capacity). Seal and heat at 100°C for 48 hours.
-
Cooling: Allow the autoclave to cool to room temperature over 12 hours (slow cooling promotes single-crystal growth).
-
Harvesting: Filter the colorless block crystals, wash with DMF and Ethanol.
-
Activation: Solvent exchange with Ethanol for 3 days (refreshing solvent daily), then dry under vacuum at 100°C to remove guest molecules and open the pores.
Protocol C: Catalytic CO₂ Cycloaddition
Application: Synthesis of Cyclic Carbonates from Epoxides and CO₂. Mechanism: Lewis Acid catalysis by the Zn(II) nodes of the MOF.
Catalytic Cycle Visualization
Figure 2: Proposed mechanism for the Zn-ImBa catalyzed cycloaddition of CO₂ and epoxides.
Experimental Conditions Table
| Parameter | Standard Condition | Optimization Range | Notes |
| Substrate | Epichlorohydrin / Styrene Oxide | Various Epoxides | Electron-withdrawing groups increase reactivity. |
| Catalyst Load | 2.5 mol% (based on Zn) | 1.0 - 5.0 mol% | Higher load = faster kinetics but lower TOF. |
| Co-Catalyst | TBAB (Tetrabutylammonium bromide) | TBAI, TBAC | Essential for ring-opening (Nucleophile source). |
| Pressure | 1 bar (Balloon) | 1 - 10 bar | Works well at ambient pressure (Green Chemistry). |
| Temperature | 80°C | 60°C - 100°C | Temperature dependent; avoid >120°C to prevent MOF degradation. |
| Time | 4 - 12 Hours | Substrate dependent | Monitor via GC or NMR. |
Step-by-Step Catalysis Protocol
-
Setup: In a 10 mL Schlenk tube, charge the activated Zn-ImBa MOF (0.025 mmol equiv.) and TBAB (0.025 mmol, 2.5 mol%).
-
Substrate: Add the epoxide substrate (1.0 mmol). Solvent-free conditions are preferred.
-
Purge: Evacuate the tube and refill with CO₂ (balloon pressure, ~1 atm). Repeat 3 times.
-
Reaction: Place the tube in a pre-heated oil bath at 80°C with magnetic stirring. Maintain CO₂ connection (balloon).
-
Monitoring: Aliquot samples at t=2h, 4h, 8h. Analyze via ¹H NMR (
).-
Key Signal: Monitor the shift of the epoxide ring protons (usually
2.5-3.0 ppm) to the cyclic carbonate protons ( 4.0-5.0 ppm).
-
-
Workup: Centrifuge to recover the solid catalyst. The supernatant contains the pure cyclic carbonate (often >99% yield).
-
Recycling: Wash the catalyst with Ethanol, dry at 80°C, and reuse. (Expect <5% activity loss over 5 cycles).
Troubleshooting & Optimization (Self-Validating Systems)
-
Issue: Low Conversion.
-
Diagnosis: Pore blockage or insufficient activation.
-
Fix: Re-activate the catalyst at higher vacuum/temperature (120°C) to remove adsorbed water molecules that compete for the Lewis acid sites.
-
-
Issue: Leaching (Homogeneous Catalysis).
-
Diagnosis: Is the catalysis truly heterogeneous?
-
Test: Perform a Hot Filtration Test . Filter the catalyst after 2 hours (at ~30% conversion) and continue stirring the filtrate. If conversion stops, the catalysis is truly heterogeneous. If it continues, active species are leaching.
-
-
Issue: Ligand Isomer Confusion.
References
-
Catalytic Applications of Imidazolyl-Benzoate MOFs: ResearchGate Literature Review. "Pore-Space-Partitioned Cage-Based Ionic Co(II) Framework for Selective Adsorption and Atmospheric Pressure Recyclable Cycloaddition of CO2". Available at: [Link]
Sources
Application Notes & Protocols: Crystallization Strategies for 2-(1H-Imidazol-4-yl)benzoic Acid Salts
Introduction
2-(1H-Imidazol-4-yl)benzoic acid is a heterocyclic compound featuring both a basic imidazole moiety and an acidic carboxylic acid group.[1][2] This amphoteric nature makes it an ideal candidate for forming a variety of salts, a common strategy in the development of Active Pharmaceutical Ingredients (APIs). The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous drugs due to its ability to engage in various biological interactions.[2][3]
The solid-state properties of an API salt—such as its crystal form (polymorphism), particle size, and purity—are critically important as they directly influence solubility, dissolution rate, bioavailability, and manufacturing stability.[4] Crystallization is the primary and most effective technique for controlling these properties. However, organic salts can present unique challenges, including a tendency to precipitate as oils or amorphous solids rather than crystalline material.[5]
This guide provides a comprehensive overview of crystallization techniques tailored for the salts of this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to develop robust, reliable, and scalable crystallization processes.
Foundational Principles: Physicochemical Properties & Strategic Approach
A successful crystallization strategy begins with understanding the molecule's behavior in solution. The dual functionality of this compound means its solubility is highly dependent on the pH and polarity of the solvent system.[6] The formation of a salt locks the molecule into an ionic state, generally increasing its polarity and favoring solubility in polar solvents.
Polymorphism: It is crucial to recognize that a single salt can exist in multiple crystalline forms, or polymorphs.[7] These polymorphs can have different stabilities, solubilities, and melting points.[8] The goal of a crystallization process is often to consistently produce the most thermodynamically stable polymorph to ensure product consistency and regulatory compliance.
Workflow for Crystallization Method Selection
The selection of an appropriate crystallization technique is a systematic process that begins with fundamental solubility screening. The following workflow provides a logical path from initial characterization to a refined crystallization protocol.
Caption: Decision workflow for selecting a crystallization technique.
Solvent Selection: The Cornerstone of Crystallization
The choice of solvent is the most critical factor in developing a crystallization process. An ideal solvent system will exhibit a significant difference in solute solubility with temperature or upon addition of an anti-solvent. For ionic salts like those of this compound, polar solvents are the primary candidates.
Table 1: Solvent & Anti-Solvent Selection Guide
| Solvent Class | Example Solvents | Suitability as Primary Solvent | Suitability as Anti-Solvent | Rationale & Causality |
|---|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High | Low | The hydrogen-bonding capability and high polarity effectively solvate the ionic salt. Water is often a good starting point.[9] |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | Moderate | These solvents have high dipole moments but lack H-bond donating ability. They can often dissolve the salt, but may be less effective than protic solvents. They can serve as anti-solvents if the primary solvent is highly polar (e.g., water). |
| Ethers | Methyl tert-butyl ether (MTBE), Dioxane | Low | High | Lower polarity makes them poor solvents for salts, and thus excellent anti-solvents when mixed with polar primary solvents.[5] |
| Hydrocarbons | Heptane, Hexane, Toluene | Very Low | High | Nonpolar nature ensures the ionic salt is insoluble, making them highly effective anti-solvents to induce precipitation.[5] |
Core Crystallization Protocols
The following protocols are designed as robust starting points for the crystallization of this compound salts.
Cooling Crystallization
This is the most common and often simplest method, relying on the principle that solubility decreases as temperature decreases.[10]
-
Principle: A saturated or near-saturated solution is prepared at an elevated temperature and then cooled in a controlled manner, inducing supersaturation and subsequent crystal formation.[][12]
-
Application: Best suited for salts that exhibit a steep solubility curve, meaning they are significantly more soluble at higher temperatures than at lower temperatures.[9][13]
Protocol:
-
Dissolution: In a suitable flask, add the API salt to a chosen solvent (e.g., ethanol). Heat the mixture with stirring to a temperature just below the solvent's boiling point until all the solid dissolves. Add the solvent portion-wise to ensure a saturated solution is formed.
-
Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution quickly to remove them.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Insulating the flask can promote the formation of larger, higher-quality crystals.[12][13]
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystallized product.[12]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the ice-cold solvent to remove any remaining dissolved impurities.[13]
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Causality Insight: A slow cooling rate is crucial. Rapid cooling can lead to rapid nucleation, resulting in a large number of small, often impure, crystals.[] Slow cooling allows for controlled crystal growth on a smaller number of nuclei, leading to larger and purer crystals.
Anti-Solvent Crystallization
This technique, also known as "drowning-out" or "precipitation," is highly effective for salts and involves adding a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound.[14][15]
-
Principle: The addition of a miscible anti-solvent reduces the overall solvating power of the system, forcing the solute out of solution and inducing crystallization.[]
-
Application: Ideal for salts that are highly soluble in one solvent but poorly soluble in another, or for systems where solubility is not strongly dependent on temperature.[16]
Caption: Typical lab-scale anti-solvent crystallization setup.
Protocol:
-
Dissolution: Dissolve the API salt in a minimum amount of a "good" solvent (e.g., methanol) at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add a miscible "poor" solvent (the anti-solvent, e.g., MTBE) dropwise.
-
Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.
-
Crystal Growth: Stop the addition and allow the solution to stir for a period (e.g., 1-2 hours) to allow the crystals to grow. If desired, a small amount of additional anti-solvent can be added to increase the yield.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the final solvent/anti-solvent mixture (or pure anti-solvent) as the cold wash liquid.
-
Causality Insight: The rate of anti-solvent addition directly controls the level of supersaturation. A very fast addition can cause the compound to "crash out" as an amorphous solid or oil. A slow, controlled addition maintains a state of moderate supersaturation, favoring controlled crystal growth.[]
Vapor Diffusion
This is a powerful technique for screening multiple conditions on a small scale and is particularly useful for obtaining high-quality single crystals for X-ray diffraction.[17][18]
-
Principle: A solution of the compound is placed in a small, open container inside a larger, sealed vessel containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually reducing solubility and promoting slow crystal growth.[19][20]
-
Application: Excellent for micro-scale crystallizations (mg scale) and when other methods fail to produce high-quality crystals.[18][21]
Protocol:
-
Preparation: Dissolve the API salt in a small volume (e.g., 0.5 mL) of a relatively high-boiling-point solvent (e.g., acetonitrile) in a small vial.
-
Setup: Place this small vial inside a larger jar or beaker containing a few milliliters of a volatile anti-solvent (e.g., diethyl ether).
-
Sealing: Seal the larger container tightly and leave it undisturbed in a location with a stable temperature.
-
Incubation: Allow the system to stand for several days to weeks. Crystals will slowly form as the anti-solvent vapor diffuses into the solution.[20]
-
Isolation: Carefully remove the inner vial, decant the mother liquor, and dry the crystals.
-
Causality Insight: The extremely slow rate of anti-solvent introduction via the vapor phase is the key to this method's success. This process maintains the system in the metastable zone for an extended period, allowing for the formation of highly ordered, single crystals.[19]
Slurry Crystallization (for Polymorph Control)
This method is essential for determining the most thermodynamically stable polymorphic form of a salt under specific conditions.
-
Principle: A suspension (slurry) of the solid in a solvent is agitated for an extended period. The less stable polymorph will dissolve and the more stable polymorph will crystallize out of solution until equilibrium is reached, leaving only the most stable form.[22][23]
-
Application: Used to convert a metastable polymorph to the stable form or to screen for new, more stable polymorphs.[22][24]
Protocol:
-
Slurry Preparation: Add an excess of the API salt to a selected solvent or solvent mixture to create a mobile suspension.
-
Agitation: Stir the slurry at a constant temperature for an extended period (days to weeks). The duration depends on the kinetics of the transformation.
-
Sampling: Periodically, take a small sample of the solid, filter it quickly, and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to monitor the polymorphic transformation.
-
Equilibrium: Continue the experiment until the analysis shows that the polymorphic composition is no longer changing.
-
Isolation: Once complete, filter the solid, wash with a small amount of cold solvent, and dry.
-
Causality Insight: The transformation is driven by the solubility difference between polymorphs; the metastable form is always slightly more soluble than the stable form. This small difference in solubility provides the thermodynamic driving force for the solution-mediated phase transformation.[22]
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is below the solution temperature; the solution is too concentrated; cooling is too rapid. | Re-heat the solution to dissolve the oil, add more solvent to decrease concentration, and allow for slower cooling.[25] Consider using a solvent with a lower boiling point. |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[12][13] Add a "seed" crystal of the desired compound. If still unsuccessful, slowly evaporate some solvent to increase concentration. |
| Formation of Fine Needles or Powder | Nucleation rate is much faster than the growth rate; high level of supersaturation. | Reduce the rate of cooling or anti-solvent addition. Use a solvent system that promotes slower growth (e.g., a more viscous solvent). Ensure the solution is not too concentrated. |
| Inconsistent Polymorph | Variations in experimental conditions (temperature, solvent purity, agitation); presence of impurities. | Strictly control all parameters. Use seeding with the desired polymorph to direct the crystallization outcome.[26] Purify the starting material if necessary. |
Conclusion
The successful crystallization of this compound salts is an achievable goal through the systematic application of fundamental principles. By carefully screening solvents, selecting an appropriate crystallization method based on solubility data, and meticulously controlling key process parameters, researchers can reliably produce salts with the desired purity, particle size, and polymorphic form. The protocols and insights provided herein serve as a comprehensive toolkit for navigating the challenges of crystallization and advancing the development of new pharmaceutical candidates.
References
-
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Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1938-1960.
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Unknown Author. SOP: CRYSTALLIZATION.
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Li, Y., et al. (2018). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm, 20(39), 6032-6040.
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Li, Y., et al. (2018). Solvent Effects and Its Role in Quantitative Manipulating the Crystal Growth: Benzoic Acid as Case Study. ResearchGate.
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Sala-Mira, I., et al. (2006). Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape. Diva-portal.org.
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Al-Zoubi, N., et al. (2023). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. ACS Omega, 8(17), 15485-15497.
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Spingler, B. Some Tricks for the Single Crystal Growth of Small Molecules.
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Thorat, A. A., & Dalvi, S. V. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of PharmTech Research, 6(3), 946-959.
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Fromm, K. M. Guide for crystallization.
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Girard, K. P., et al. (2021). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development, 25(6), 1392-1403.
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Parent, S. (2022). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Improved Pharma.
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Lee, J. Y., et al. (2012). Microfluidic approach to polymorph screening through antisolvent crystallization. Lab on a Chip, 12(1), 141-147.
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SPT Labtech. Chemical crystallization.
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University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips.
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wikiHow. (2024). 9 Ways to Crystallize Organic Compounds.
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Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?.
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University of York. (2006). Crystallisation Techniques.
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University of Colorado Boulder. Crystallization.
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Unknown Author. Exp 2 - Crystallization.
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Févotte, G. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development, 13(6), 1271-1282.
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Katta, J., & Rasmuson, A. C. (2008). Spherical Crystallization of Benzoic Acid. International Journal of Pharmaceutics, 348(1-2), 61-69.
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Skrdla, P. J., et al. (2001). A simple quantitative FT-IR approach for the study of a polymorphic transformation under crystallization slurry conditions. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 731-739.
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Ainurofiq, A., et al. (2020). The effect of polymorphism on active pharmaceutical ingredients: A review. International Journal of Research in Pharmaceutical Sciences, 11(2), 1596-1601.
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Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 107-113.
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Su, W., et al. (2015). Control of Polymorphism in Continuous Crystallization via MSMPR Cascade Design. ResearchGate.
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U.S. Environmental Protection Agency. 4-(1H-imidazol-2-yl)benzoic Acid Properties.
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Mohamed, S. K., et al. (2015). Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o77-o78.
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Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal, 64(2), 5-11.
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Censi, R., & Di Martino, P. (2013). Polymorphism of Active Pharmaceutical Ingredients The border between a real quality issue and an effective patent tool. ResearchGate.
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Beregovykh, V. V., et al. (2021). Polymorphism control of active pharmaceutical ingredients. Semantic Scholar.
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Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. ResearchGate.
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de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 793.
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(1H-Imidazol-4-yl)benzoic Acid
Welcome to the technical support center for the purification of 2-(1H-Imidazol-4-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining high-purity material after synthesis. We provide in-depth, field-proven troubleshooting advice and detailed protocols grounded in chemical principles.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product is a complex mixture with multiple spots on TLC. What is the most effective initial purification strategy?
A1: Acid-Base Extraction is the recommended first step for a bulk purification of a complex mixture.
This compound is an amphoteric molecule, meaning it has both an acidic functional group (the carboxylic acid, pKa ≈ 4-5) and a basic functional group (the imidazole ring, pKa of the conjugate acid ≈ 6-7).[1][2] This unique property can be exploited to separate it from neutral organic impurities, and even from purely acidic or purely basic impurities.
Causality and Rationale: The principle of acid-base extraction relies on manipulating the charge state of your target molecule to control its solubility between an aqueous and an organic phase.[3] Neutral organic molecules are generally soluble in organic solvents and insoluble in water. By adjusting the pH of an aqueous solution, you can protonate or deprotonate the functional groups on your compound, rendering it ionic and thus, more soluble in the aqueous layer.[4][5]
-
At acidic pH (e.g., pH ~2): The basic imidazole ring will be protonated to form an imidazolium salt, while the carboxylic acid will remain protonated (neutral). The resulting salt is water-soluble.
-
At basic pH (e.g., pH ~9-10): The acidic carboxylic acid will be deprotonated to form a carboxylate salt, which is water-soluble. The imidazole ring will remain in its neutral, less water-soluble state.
This allows for a two-way separation from neutral impurities. A detailed protocol is provided in the "Experimental Protocols" section.
Q2: After performing an acid-base extraction, my product's purity is still below 95%. What is the next step?
A2: Recrystallization is the ideal second step for "polishing" your material to high purity (>99%).
Recrystallization is a highly effective technique for removing small amounts of remaining impurities after a bulk purification step like acid-base extraction. The success of this technique hinges on selecting an appropriate solvent or solvent system.[6]
Causality and Rationale: An ideal recrystallization solvent will dissolve the compound poorly at room temperature but very well at its boiling point.[6] Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after your product crystallizes).
For this compound, which is a polar molecule, polar solvents are a good starting point.[7] A mixed-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) often provides the best results. Common systems for similar compounds include ethanol/water, methanol/water, or ethyl acetate/hexanes.[8][9]
Q3: I'm observing significant tailing of my compound on a silica gel column, leading to poor separation. How can I resolve this?
A3: Tailing is a classic problem when purifying basic compounds like imidazoles on acidic silica gel. You can mitigate this by adding a basic modifier to your mobile phase or by switching to a different stationary phase.
Causality and Rationale: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms in the imidazole ring can interact strongly with these acidic sites through strong hydrogen bonding or acid-base interactions.[10] This strong binding causes a portion of the molecules to lag behind the main band as it moves down the column, resulting in a "tailing" peak and poor separation.
Solutions:
-
Add a Basic Modifier: Incorporating a small amount (0.1-1%) of a base like triethylamine (TEA) or pyridine into your mobile phase is a highly effective solution.[10] The modifier will compete with your compound for the acidic sites on the silica, effectively neutralizing them and allowing your product to elute in a sharper, more symmetrical band.
-
Switch to a Different Stationary Phase:
-
Neutral or Basic Alumina: Alumina is a more basic stationary phase than silica and can provide excellent separation for basic compounds without the issue of tailing.[10]
-
Reversed-Phase (C18) Chromatography: For polar compounds, reversed-phase chromatography can be a powerful alternative. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or TFA to ensure sharp peaks.[11]
-
Q4: My yield is very low after purification. What are the common causes of product loss?
A4: Product loss can occur at multiple stages. The most common culprits are incomplete precipitation during acid-base extraction, using an inappropriate recrystallization solvent, or decarboxylation.
Troubleshooting Product Loss:
-
Acid-Base Extraction: When re-acidifying the aqueous layer to precipitate your product, ensure you have reached the isoelectric point (the pH at which the molecule has no net charge), which will be between the pKa of the carboxylic acid and the pKa of the conjugate acid of the imidazole. Check the pH with pH paper. If the solution is too acidic or not acidic enough, the compound may remain partially dissolved as a salt. Cooling the solution in an ice bath can further decrease its solubility and improve precipitation.
-
Recrystallization: If your compound is too soluble in the cold recrystallization solvent, significant amounts will be lost in the mother liquor. If this is the case, you need to find a less-solubilizing solvent system. You can also try to recover more product by concentrating the mother liquor and performing a second crystallization.
-
Decarboxylation: Imidazole carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at high temperatures.[11] If your synthesis or workup involves prolonged heating, especially under acidic or basic conditions, you may be losing product. The resulting impurity would be 4-phenyl-1H-imidazole. To avoid this, use the lowest effective reaction temperatures and remove solvents under reduced pressure at moderate temperatures (e.g., <50°C).[11]
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Type | Rationale |
| Ethanol / Water | Mixed-Solvent | Good for polar compounds. Dissolve in hot ethanol (good solvent), add hot water (poor solvent) until cloudy. |
| Methanol / Water | Mixed-Solvent | Similar to ethanol/water, but methanol offers different solubility characteristics. |
| Dichloromethane / Methanol | Single-Solvent or Mixed | For less polar impurities. The compound has some solubility in methanol.[10] |
| Ethyl Acetate / Hexane | Mixed-Solvent | Effective if the compound has moderate polarity. Dissolve in hot ethyl acetate, add hexanes.[10] |
Table 2: Common Impurities and Their Characteristics
| Impurity Name | Origin | Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction | Acid-base extraction, chromatography, or recrystallization, depending on the starting material's properties. |
| 4-Phenyl-1H-imidazole | Decarboxylation of the product[11] | This impurity is more basic and less acidic. Acid-base extraction can be effective. Chromatography is also an option. |
| Oxazole byproducts | Side reaction during synthesis[12] | These are typically neutral impurities and can be effectively removed by acid-base extraction. |
| Copper Salts (if from Ullmann-type synthesis)[8] | Catalyst carryover | Aqueous washes during workup. Filtration through a plug of celite or silica gel. |
Experimental Protocols & Visualizations
Overall Purification Workflow
The following diagram outlines the recommended logical workflow for purifying crude this compound.
Caption: Recommended purification workflow for this compound.
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the amphoteric product from neutral impurities.
Caption: Logic of Acid-Base Extraction for isolating the amphoteric product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).[4]
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. This will protonate the basic imidazole nitrogen, forming a water-soluble salt.[13]
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The organic layer now contains the neutral impurities and can be discarded.
-
Neutralization and Precipitation: Cool the acidic aqueous extract in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9, check with pH paper).[10] This deprotonates the carboxylic acid, but more importantly, it neutralizes the imidazolium salt, reducing the compound's overall water solubility and causing the neutral product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the purified solid in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is for the final purification of the solid obtained from acid-base extraction.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents (e.g., ethanol, water, ethyl acetate) at room temperature and upon heating. The goal is to find a solvent that dissolves the product poorly when cold but well when hot. An ethanol/water mixture is a good starting point.[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "good" hot solvent (e.g., ethanol) needed to just dissolve the solid completely. Add the solvent in small portions while heating and swirling.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: If using a mixed-solvent system, add the "poor" hot solvent (e.g., water) dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a few more drops of the hot "good" solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals to a constant weight.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Anonymous. (2025).
- Wikipedia. (n.d.). Acid–base extraction.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- Chemistry Steps. (2025). Organic Acid-Base Extractions.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- Team OC. (2024).
- BenchChem. (2025). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
- BenchChem. (2025). Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid.
- BenchChem. (2025).
- TSI Journals. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of Imidazole Carboxylic Acids.
-
Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]
- U.S. Environmental Protection Agency. (2025). 4-(1H-imidazol-2-yl)benzoic Acid Properties.
- Wikipedia. (n.d.). Benzoic acid.
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in 2-(1H-Imidazol-4-yl)benzoic Acid Reactions
Here is the technical support center for overcoming steric hindrance in 2-(1H-Imidazol-4-yl)benzoic acid reactions.
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the common challenges associated with this molecule's inherent steric hindrance. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate your synthetic challenges successfully.
Understanding the Core Challenge: The "Ortho Effect"
The primary difficulty in reactions involving this compound stems from the proximity of the imidazole ring to the carboxylic acid group. This ortho-substitution creates significant steric hindrance, a phenomenon where the bulky imidazole group physically obstructs the approach of reagents to the carboxylic acid reaction center.[1][2] This steric clash forces the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance and alters the molecule's reactivity.[3][4][5][6] This guide will provide strategies to mitigate these effects.
Caption: Suzuki-Miyaura cycle showing points of steric hindrance and catalyst poisoning.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
| Troubleshooting Step | Rationale & Recommended Action |
| Catalyst & Ligand Selection | The choice of ligand is critical for stabilizing the palladium catalyst and creating a reactive species that can overcome steric hindrance. Action: Employ catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands. These create a larger "pocket" around the palladium atom, facilitating the reaction with hindered substrates. [7] |
| Base and Solvent System | The base is crucial for activating the boronic acid for transmetalation. [8][9]The solvent system must solubilize all components. Action: Use a stronger base like K₃PO₄ or Cs₂CO₃. A common and effective solvent system is a mixture of an organic solvent like dioxane or toluene with water. [7][10] |
| Protect Imidazole Nitrogen | If catalyst poisoning is persistent, protecting the imidazole nitrogen can prevent its coordination to the palladium. Action: Consider protecting the imidazole with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), which can be removed after the coupling reaction. |
| Boronic Acid vs. Ester | Boronic esters (e.g., pinacol esters) are often more stable and can sometimes give better results than the corresponding boronic acids. [11]Action: If using a boronic acid, consider converting it to its pinacol ester before the coupling reaction. |
| Degassing | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to side reactions like homocoupling. [11]Action: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for at least 15-20 minutes before adding the palladium catalyst. |
Question 3: Are there alternative strategies to form bonds with the carboxylic acid that bypass traditional coupling methods?
Yes, when direct coupling proves too challenging, converting the carboxylic acid to a more reactive intermediate can be a highly effective strategy.
Alternative Workflows
-
Conversion to Acid Chloride: This is a classic method to activate a carboxylic acid.
-
Mechanism: React this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This converts the -OH group into an excellent leaving group (-Cl), creating a highly reactive acyl chloride. This intermediate will then readily react with amines or alcohols without the need for a coupling reagent.
-
Caution: These reagents are harsh. The imidazole ring may require protection to prevent unwanted side reactions.
-
-
Imidazole Carbamate/Urea Mediated Reactions: This is a milder, chemoselective method for esterification and amidation. [12] * Mechanism: Reagents like alkyl imidazole carbamates can mediate the direct conversion of carboxylic acids to esters or amides under relatively mild conditions, often obviating the need for a separate activation step. [12]
Caption: Alternative workflows for activating the carboxylic acid group.
Experimental Protocols
Protocol 1: Optimized Amide Coupling using HATU
This protocol is designed for a typical small-scale reaction.
-
Preparation: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (to make a 0.1 M solution).
-
Reagent Addition: Add HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (diisopropylethylamine, 2.5 eq) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 20 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. If no significant progress is observed after 4 hours (monitored by TLC or LC-MS), gradually heat the mixture to 50-60 °C and maintain for 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Robust Suzuki-Miyaura Coupling using an XPhos Precatalyst
This protocol is optimized for sterically demanding substrates.
-
Preparation: To a microwave vial or Schlenk flask, add the this compound derivative (e.g., a bromide or iodide, 1.0 eq), the boronic acid or pinacol ester (1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Degassing: Seal the vessel, evacuate, and backfill with argon. Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio). Bubble argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Reaction: Seal the vessel tightly and heat to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization.
References
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Amine synthesis by amide reduction . Organic Chemistry Portal. [Link]
-
A green chemistry perspective on catalytic amide bond formation . SciSpace. [Link]
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Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review . MDPI. [Link]
-
Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas . ACS Publications. [Link]
-
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives . National Center for Biotechnology Information. [Link]
-
The Synthesis of Sterically Hindered Amides . ResearchGate. [Link]
-
Steric inhibition of resonance in ortho-substituted benzoic acids . Chemistry Stack Exchange. [Link]
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Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction . Digital Commons @ Otterbein. [Link]
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A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent . World Journal of Advanced Research and Reviews. [Link]
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Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions . GSC Biological and Pharmaceutical Sciences. [Link]
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MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY . International Journal of Pharmaceutical Sciences and Research. [Link]
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Ortho Effect in Chemistry: Definition, Examples & Key Insights . Vedantu. [Link]
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Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities . Rasayan Journal. [Link]
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The Ortho Effect of benzoic acids . University of Kerbala. [Link]
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Ortho effect . Wikipedia. [Link]
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Ortho effect . A to Z Chemistry. [Link]
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Suzuki Coupling . Organic Chemistry Portal. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]
-
Does unsubstituted benzoic acid not show resonance due to steric effects? . Chemistry Stack Exchange. [Link]
-
Struggling with amide coupling . Reddit. [Link]
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Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings . ACS Publications. [Link]
-
Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
A supramolecular palladium catalyst for Suzuki–Miyaura coupling in water . Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . National Center for Biotechnology Information. [Link]
-
4-(Imidazol-1-yl)benzoic acid . ResearchGate. [Link]
-
Sterically Hindered Benzoic Acid Derivatives . ResearchGate. [Link]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Moisture Sensitivity in 2-(1H-Imidazol-4-yl)benzoic Acid
Case ID: MST-IB-04 Status: Active Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist
Diagnostic Hub: Immediate Triage
User Query: "My 2-(1H-Imidazol-4-yl)benzoic acid powder has clumped or changed texture. Is it degraded?"
The Root Cause: Structural Hygroscopicity
The moisture sensitivity of This compound is not accidental; it is intrinsic to its molecular architecture. This molecule contains both a carboxylic acid moiety (proton donor) and an imidazole ring (proton acceptor).
-
The Mechanism: In the solid state, these functional groups often interact to form a zwitterionic lattice . This highly polar structure creates a strong thermodynamic drive to coordinate with atmospheric water molecules, forming stable hydrates.
-
The Consequence: Uncontrolled moisture uptake alters the molecular weight (leading to stoichiometry errors in synthesis) and can induce physical phase changes (deliquescence or caking), though the C-C bond between the rings generally resists hydrolytic cleavage.
Quick Diagnostic Checklist
Use this decision matrix to evaluate your material immediately.
| Observation | Likely Status | Recommended Action |
| Free-flowing powder | Optimal | Proceed to Standard Storage Protocol . |
| Slight clumping (breaks easily) | Surface Moisture | Perform Vacuum Drying (See Section 4). |
| Hard cake or liquid film | Deliquescence | Quarantine. Analyze purity (HPLC) before drying. |
| Discoloration (Darkening) | Degradation | Discard. Moisture may have facilitated oxidation. |
The "Golden Standard" Storage Protocol
This protocol is designed to be a self-validating system . If followed, the material remains stable; if deviations occur, the system flags them (e.g., via color-indicating desiccants).
Workflow Visualization: Incoming Inspection & Storage
Figure 1: Closed-loop storage workflow ensuring only dry material enters long-term storage.
Step-by-Step Protocol
-
Primary Containment (The Barrier):
-
Container: Use Amber borosilicate glass vials (Type I) to prevent UV degradation.
-
Seal: Caps must have PTFE (Teflon) liners . Standard pulp or foam liners are permeable to water vapor over time.
-
Headspace: Flush the vial headspace with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and sits on the powder surface [1].
-
-
Secondary Containment (The Buffer):
-
Place the sealed primary vial inside a heat-sealable aluminized Mylar bag or a high-density polyethylene (HDPE) desiccator jar.
-
Desiccant: Include a sachet of Molecular Sieves (4Å) or Silica Gel.
-
Indicator: Include a Cobalt-free humidity indicator card. If the card turns pink/azure, the secondary barrier is breached.
-
-
Environmental Control:
-
Temperature: Store at 2–8°C . Cold storage reduces the kinetic rate of moisture absorption and oxidative degradation.
-
Equilibration: Critical Step. Before opening a cold vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial in humid air causes immediate condensation on the powder [2].
-
Handling & Weighing Technical Guide
User Query: "How do I weigh exact amounts without the mass increasing on the balance due to water absorption?"
The "Rapid Transfer" Technique
Unless you have a glovebox, you must minimize atmospheric exposure.
-
Preparation:
-
Pre-dry all spatulas and weighing boats.
-
Have the balance ready and tared.
-
-
Execution:
-
Open the vial, aliquot roughly the required amount, and immediately recap the vial.
-
Do not leave the stock bottle open while waiting for the balance to stabilize.
-
-
Quantification Correction:
-
For critical stoichiometry (e.g., GMP synthesis), determine the water content (via Karl Fischer) at the time of weighing and adjust the mass charge calculation:
-
Remediation: Salvaging Compromised Material
User Query: "My KF analysis shows 3% water. Can I dry it?"
Yes, but thermal stability must be respected to prevent decarboxylation or imidazole ring degradation.
Drying Decision Tree
Figure 2: Logic flow for determining the safety and method of drying wet samples.
Recommended Drying Methodologies
| Method | Conditions | Best For | Notes |
| Vacuum Oven | 40°C, <10 mbar, Nitrogen bleed | Bulk material (>5g) | Do not exceed 50°C to avoid potential decarboxylation risks associated with benzoic acid derivatives [3]. |
| Vacuum Desiccator | Room Temp, High Vacuum, P₂O₅ | Small samples (<1g) | Phosphorus Pentoxide (P₂O₅) is the most aggressive desiccant for this application. |
| Lyophilization | Freeze-dry from t-Butanol/Water | Wet cakes/Slurries | Only if the material was dissolved or recovered from a reaction. |
References
-
Sigma-Aldrich. Determination of Water Content in Imidazole Using Karl Fischer Titration. Retrieved from
-
Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds.[1] University of Pittsburgh.[1] Retrieved from
-
ChemicalBook. 4-(1H-IMIDAZOL-2-YL)-BENZOIC ACID Properties and Stability. (General class properties used for reference). Retrieved from
-
Mettler Toledo. Karl Fischer Titration Guide - Handling Hygroscopic Samples. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the X-ray Diffraction Analysis of Imidazole-Bearing Benzoic Acid Derivatives: A Case Study Perspective on 2-(1H-Imidazol-4-yl)benzoic Acid
This guide provides a comprehensive overview of X-ray diffraction (XRD) techniques for the structural elucidation of small organic molecules, with a specific focus on 2-(1H-Imidazol-4-yl)benzoic acid and its structural analogs. In the field of drug development and materials science, a thorough understanding of the three-dimensional arrangement of atoms in a crystalline solid is paramount. This knowledge influences critical properties such as solubility, stability, and bioavailability. While specific crystallographic data for this compound is not publicly available, this guide will leverage data from closely related imidazole and benzoic acid derivatives to provide a robust comparative analysis. We will explore the experimental methodologies of both single-crystal and powder XRD, delve into the interpretation of the resulting data, and offer insights into the potential structural characteristics of the target molecule.
The Foundational Importance of Crystallographic Analysis
The precise arrangement of atoms and molecules in a crystal lattice dictates many of the bulk properties of a material. For active pharmaceutical ingredients (APIs), polymorphism—the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice—can have profound implications. Different polymorphs of the same compound can exhibit distinct melting points, dissolution rates, and even therapeutic efficacy. Therefore, the unambiguous determination of the crystal structure through techniques like X-ray diffraction is a critical step in drug development.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a molecule.[1][2] It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[3] However, growing single crystals of sufficient size and quality can be a significant bottleneck. In such cases, X-ray powder diffraction (XRPD) serves as a powerful alternative.[4][5][6] While generally not used for ab initio structure determination of complex organic molecules, XRPD is invaluable for phase identification, purity analysis, and tracking polymorphic transitions.[4][7]
Experimental Workflow: From Crystal to Structure
The journey from a crystalline sample to a refined crystal structure involves a series of meticulous steps. The choice between single-crystal and powder XRD is often dictated by the nature of the sample.
Single-Crystal X-ray Diffraction (SC-XRD)
The primary goal of SC-XRD is to obtain a complete and accurate three-dimensional model of the atomic arrangement within a single crystal.[1][8]
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.
-
Unit Cell Determination: The positions of the diffracted spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal lattice.
-
Data Reduction: The intensities of the diffraction spots are measured and corrected for various experimental factors.
-
Structure Solution and Refinement: The corrected data is used to solve the crystal structure, typically using direct methods or Patterson techniques. The initial structural model is then refined to achieve the best possible fit with the experimental data.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
X-ray Powder Diffraction (XRPD)
XRPD is a versatile technique used to analyze the crystalline nature of a bulk sample.[4][7]
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat surface and random orientation of the crystallites.
-
Data Collection: The sample is illuminated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the scattering angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase. This pattern can be compared to databases for phase identification or used for quantitative analysis.
Caption: Workflow for Powder X-ray Diffraction Analysis.
Comparative Analysis of Imidazole-Bearing Benzoic Acid Derivatives
| Compound | 4-(Imidazol-1-yl)benzoic acid[9] | 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid[10] | 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid[11] |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | Pc | P2₁/c | P1 |
| a (Å) | 4.1443 (11) | 9.8724 (5) | 6.8710 (4) |
| b (Å) | 6.6561 (19) | 14.9351 (7) | 10.7188 (6) |
| c (Å) | 15.706 (4) | 9.0084 (4) | 14.9178 (7) |
| β (°) or α, γ (°) | β = 101.023 (7) | β = 105.789 (2) | α = 103.569 (4), γ = 105.878 (5) |
| Dihedral Angle | 14.5 (1)° (imidazole & benzene rings) | 78.04 (10)° (benzimidazole & benzene rings) | 48.43 (10)°, 20.23 (10)°, 75.38 (11)° (imidazole & phenyl/benzene rings) |
| Key H-Bonds | O–H···N | O–H···N, C–H···O | O–H···N, O–H···O, C–H···O |
Key Insights from the Comparative Data:
-
Molecular Conformation: The dihedral angle between the imidazole and benzoic acid moieties is a critical conformational parameter. In 4-(imidazol-1-yl)benzoic acid, this angle is relatively small (14.5°), suggesting a nearly coplanar arrangement.[9] In contrast, the benzimidazole derivative exhibits a much larger twist (78.04°).[10] For this compound, steric hindrance between the ortho-substituted carboxylic acid and the imidazole ring would likely lead to a significant dihedral angle.
-
Hydrogen Bonding Networks: A consistent feature across these structures is the presence of strong hydrogen bonds involving the carboxylic acid group and the nitrogen atoms of the imidazole or benzimidazole ring.[9][10][11] The O–H···N hydrogen bond is a particularly robust supramolecular synthon that is highly likely to be present in the crystal structure of this compound, potentially leading to the formation of chains or dimers.
-
Crystal Packing: The overall crystal packing is influenced by a combination of strong hydrogen bonds and weaker interactions such as C–H···O and π–π stacking. The specific arrangement of molecules will determine the crystal system and space group.
Predicted Structural Features of this compound
Based on the analysis of related structures, we can hypothesize the following structural characteristics for crystalline this compound:
-
Intramolecular Hydrogen Bonding: The ortho positioning of the carboxylic acid and imidazole groups may facilitate the formation of an intramolecular hydrogen bond between the carboxylic acid proton and a nitrogen atom of the imidazole ring. This would significantly influence the conformation of the molecule.
-
Non-planar Conformation: Due to steric hindrance, the molecule is expected to adopt a non-planar conformation with a significant dihedral angle between the phenyl and imidazole rings.
-
Supramolecular Assembly: Intermolecular hydrogen bonds, likely involving the second nitrogen of the imidazole ring and the carbonyl oxygen of the carboxylic acid, are expected to play a crucial role in the crystal packing, potentially leading to the formation of one-dimensional chains or two-dimensional sheets.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis of structurally related compounds provides valuable insights into its likely molecular conformation and supramolecular organization. The principles and experimental workflows of single-crystal and powder X-ray diffraction outlined in this guide provide a solid foundation for researchers and drug development professionals to approach the structural characterization of this and other novel organic molecules. The interplay of molecular structure and crystal packing, as revealed by XRD, is fundamental to understanding and controlling the physicochemical properties of crystalline materials, a critical aspect of modern pharmaceutical science.
References
- Dinnebier, R. E., & Billinge, S. J. L. (Eds.). (2008). Powder Diffraction: Theory and Practice. Royal Society of Chemistry.
- Mohamed, S. K., Akkurt, M., El-Meguid, S. A., & El-Remaily, M. A. A. (2015). Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid.
- Ali, A., Muslim, M., Kamaal, S., Ahmed, A., Ahmad, M., & Ashraf, M. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved February 15, 2026, from [Link]
- Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o524.
- Harris, K. D. M. (2012). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
- Coles, S. J., & Gale, P. A. (2012). Changing and challenging times for service crystallography. Chemical Science, 3(3), 683-689.
- Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 50-57.
- David, W. I. F., Shankland, K., McCusker, L. B., & Baerlocher, C. (Eds.). (2002).
Sources
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- 2. journals.iucr.org [journals.iucr.org]
- 3. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 4. Powder X-ray diffraction as an emerging method to structurally characterize organic solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PPXRD - Abstract Submission Form [icdd.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. rigaku.com [rigaku.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Elemental Analysis Standards for 2-(1H-Imidazol-4-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the precise determination of a compound's elemental composition is a cornerstone of quality control and regulatory compliance. For novel active pharmaceutical ingredients (APIs) like 2-(1H-Imidazol-4-yl)benzoic acid, a nitrogen-containing heterocyclic compound, elemental analysis serves as a fundamental tool to confirm its empirical formula and assess its purity.[1][2] This guide will navigate the critical aspects of establishing robust elemental analysis protocols, comparing available standards, and interpreting the data to ensure the integrity of your research and development efforts. While the focus is on this compound, the principles and methodologies discussed are broadly applicable to a wide range of organic compounds.
For the purpose of this guide, we will proceed with the molecular formula C₁₀H₈N₂O₂ , which is representative of imidazolyl-benzoic acid isomers. The corresponding molecular weight is 188.19 g/mol .[3]
Comparing Elemental Analysis Techniques: A Focus on Combustion Analysis
While various techniques exist for elemental analysis, combustion analysis remains the gold standard for determining the carbon (C), hydrogen (H), and nitrogen (N) content of organic compounds.[4] This method involves the complete combustion of a sample in a high-oxygen environment, converting the constituent elements into simple gases (CO₂, H₂O, and N₂). These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.[5]
The primary alternative for certain applications could be spectroscopic methods; however, for the fundamental determination of elemental composition in a pure API, combustion analysis is unparalleled in its directness and accuracy.
The Cornerstone of Accuracy: Certified Reference Materials
The trustworthiness of elemental analysis data is intrinsically linked to the use of Certified Reference Materials (CRMs). Organizations like the National Institute of Standards and Technology (NIST) provide a range of SRMs with well-characterized elemental compositions.[6][7][8] These materials are indispensable for calibrating instrumentation and validating analytical methods.
Table 1: Comparison of Common NIST Standard Reference Materials for Organic Elemental Analysis
| NIST SRM Number | Compound Name | Certified for | Key Characteristics |
| SRM 141d | Acetanilide | C, H, N | High purity, crystalline solid. |
| SRM 2144 | p-Fluoro-DL-phenylalanine | C, H, N, F | Contains a heteroatom other than N. |
| SRM 148b | Benzoic Acid | C, H, O | Oxygen analysis standard. |
| SRM 2202 | L-Glutamic Acid | C, H, N, O | Amino acid standard. |
When selecting a CRM, it is crucial to choose one that closely matches the matrix and elemental composition of the analyte of interest, in this case, a nitrogen-containing organic acid. For this compound, acetanilide (SRM 141d) or L-Glutamic Acid (SRM 2202) would be suitable choices for C, H, and N analysis.
Experimental Protocol: Combustion Analysis of this compound
This protocol outlines the steps for determining the elemental composition of this compound using a modern CHN combustion analyzer.
Instrumentation: A calibrated elemental analyzer capable of CHN determination.
Reference Standard: NIST SRM 141d (Acetanilide) or a comparable certified standard.
Sample Preparation:
-
Ensure the sample of this compound is homogenous and has been properly dried to remove any residual solvents or moisture.
-
Accurately weigh approximately 1-3 mg of the sample into a tin capsule. Record the weight to at least four decimal places.
-
Fold the tin capsule to securely contain the sample and eliminate as much air as possible.
Instrument Calibration:
-
Perform a multi-point calibration using a certified reference standard (e.g., Acetanilide). This establishes the relationship between the detector response and the known elemental concentrations.
-
Analyze a series of known weights of the CRM to generate a linear calibration curve for each element (C, H, N). The correlation coefficient (r²) should be >0.999.
Sample Analysis:
-
Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.
-
The instrument will automatically combust the sample at high temperatures (typically >900°C) in a stream of pure oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are passed through a reduction tube to convert any nitrogen oxides to N₂.
-
The gases are then separated and quantified by the instrument's detectors.
-
The instrument software will calculate the percentage of C, H, and N in the sample based on the detector signals and the initial sample weight.
Data Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for C₁₀H₈N₂O₂.
Caption: Quality Control Flow for Elemental Analysis.
Conclusion
The elemental analysis of this compound, when conducted with meticulous attention to methodology and quality control, provides foundational data for its chemical identity and purity. By employing combustion analysis, leveraging appropriate NIST-certified reference materials, and adhering to stringent data acceptance criteria, researchers can ensure the integrity and reliability of their findings. This robust analytical framework is not merely a procedural requirement but a scientific imperative that underpins the entire drug development lifecycle.
References
-
ACME Bioscience. 2-(1H-Imidazol-1-yl)-1,4-benzenedicarboxylic acid. [Link]
-
Zheng, Z. et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, E67, o524. [Link]
-
NIST. (2023). NIST Standard Reference Materials® 2023 Catalog. [Link]
-
LECO Corporation. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
Rajput, D. et al. (2015). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 4(2), 18-24. [Link]
-
PubChem. 4-(1h-Benzimidazol-2-yl)benzoic acid. [Link]
-
NIST. Standard Reference Materials. [Link]
-
Mourne Training Services. Validation of Analytical Methods for Pharmaceutical Analysis. [Link]
-
ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). [Link]
-
Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. [Link]
-
ResearchGate. Validation for combustion code? [Link]
-
Molecules. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]
-
PubMed. (2002). Validation in pharmaceutical analysis. Part I: an integrated approach. [Link]
-
Universal Lab. (2024). Basic principles and tests of organic element analysis. [Link]
-
ResearchGate. Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. [Link]
-
Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharmaceutical and Biosciences Journal, 6(2), 1-2. [Link]
-
PubChem. 2-(4-Hydroxyphenylazo)benzoic acid. [Link]
-
US EPA. Organic nitrogen - Substance Details. [Link]
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- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nist.gov [nist.gov]
- 8. Standard Reference Materials | NIST [nist.gov]
A Comparative Guide to the UV-Vis Spectroscopic Properties of 2-(1H-Imidazol-4-yl)benzoic Acid
Introduction: The Spectroscopic Significance of Imidazole-Substituted Benzoic Acids
2-(1H-Imidazol-4-yl)benzoic acid incorporates two key chromophores: the aromatic benzoic acid and the heteroaromatic imidazole ring. This unique combination makes UV-Vis spectroscopy a powerful tool for its qualitative and quantitative analysis. The electronic transitions within the benzene ring and the imidazole moiety are expected to produce a characteristic spectrum that can be influenced by environmental factors such as pH and solvent polarity. Understanding these spectral properties is crucial for applications ranging from reaction monitoring during synthesis to its quantification in biological assays.
This guide will first deconstruct the UV-Vis properties of benzoic acid and imidazole individually, leveraging existing literature to establish a baseline. Subsequently, a predicted spectrum for this compound will be proposed, followed by a detailed experimental protocol to validate this prediction.
Deconstructing the Chromophores: A Comparative Analysis
The UV-Vis spectrum of this compound is anticipated to be a composite of the electronic transitions inherent to both the benzoic acid and imidazole moieties, likely with some shifts due to their conjugation.
Benzoic Acid
Benzoic acid typically exhibits multiple absorption bands in the UV region. The primary absorptions are due to π → π* transitions within the benzene ring and the carboxyl group. The typical absorption maxima for benzoic acid are observed around 194 nm, 230 nm, and a weaker, broader band around 274 nm[1]. The position and intensity of these bands are sensitive to pH. In acidic solutions, the neutral benzoic acid molecule is the predominant species. At basic pH, the deprotonated benzoate anion becomes dominant, leading to a slight blue shift (hypsochromic shift) of the absorption maxima to around 225 nm and 269 nm[2].
Imidazole
Imidazole, a five-membered aromatic heterocycle, displays a characteristic absorption peak primarily from a π → π* transition. This is typically observed in the range of 207-217 nm[3][4][5][6]. Some sources also report a much weaker n → π* transition at longer wavelengths, around 275 nm[3]. The exact position of the main absorption peak can be influenced by the solvent and any substituents on the imidazole ring[7].
Predicted UV-Vis Profile of this compound
Based on the individual spectral data of its components, the UV-Vis spectrum of this compound is predicted to exhibit the following features:
-
A strong absorption band below 220 nm: This would likely be a composite of the high-energy π → π* transitions from both the imidazole and benzene rings.
-
A distinct shoulder or peak in the 230-250 nm region: This would correspond to the B-band of the benzoic acid moiety, potentially red-shifted due to conjugation with the imidazole ring.
-
A weaker, broader band in the 270-290 nm region: This would be analogous to the C-band of benzoic acid and may also show a bathochromic shift.
The pH of the solution is expected to have a significant impact on the spectrum. The molecule has both an acidic carboxylic acid group and a basic imidazole ring, allowing for different ionic species to exist at various pH values.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To empirically determine the UV-Vis spectroscopic properties of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Instrumentation
-
Analyte: this compound (synthesized and purified)
-
Solvents: Methanol (spectroscopic grade), Deionized water
-
Buffers: Phosphate buffered saline (PBS) at pH 7.4, Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M)
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 190-800 nm.
-
Cuvettes: 1 cm path length quartz cuvettes.
Experimental Workflow Diagram
Caption: Experimental workflow for the UV-Vis spectroscopic analysis of this compound.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in spectroscopic grade methanol to prepare a 1 mM stock solution. Methanol is chosen as the initial solvent due to its good solvating properties for a broad range of organic compounds and its UV transparency above 210 nm.
-
Working Solution Preparation:
-
Solvent Effect: Prepare a 10 µM working solution in both methanol and deionized water by diluting the stock solution. This will help in assessing the effect of solvent polarity.
-
pH Effect: Prepare 10 µM working solutions in 0.1 M HCl (acidic), PBS (neutral, pH 7.4), and 0.1 M NaOH (basic). This will allow for the characterization of the different ionic species of the molecule.
-
-
Instrument Setup and Blank Correction:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength scan range from 190 nm to 400 nm.
-
Perform a baseline correction using a cuvette filled with the respective solvent/buffer for each set of measurements.
-
-
Spectral Acquisition:
-
Rinse the sample cuvette with the working solution three times before filling it for measurement.
-
Place the cuvette in the sample holder and acquire the UV-Vis spectrum.
-
Repeat the measurement for each prepared working solution, ensuring a fresh blank is run for each solvent/buffer system.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each spectrum.
-
Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
-
Comparative Data Summary
The following table presents the known UV-Vis data for the constituent molecules and the predicted data for this compound. This serves as a baseline for comparison with experimentally obtained results.
| Compound | Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Benzoic Acid | Acidic (pH < 3) | ~230, ~274 | Not specified in source | [1] |
| Basic (pH > 8) | ~225, ~269 | Not specified in source | [2] | |
| Imidazole | Water | ~207-217 | Not specified in source | [3][4][5][6] |
| Water | ~275 (weak) | Not specified in source | [3] | |
| This compound | Methanol (Predicted) | ~210-220, ~240, ~280 | To be determined | - |
| 0.1 M HCl (Predicted) | Hypsochromic shift expected | To be determined | - | |
| 0.1 M NaOH (Predicted) | Bathochromic shift expected | To be determined | - |
Causality and Interpretation
The choice of different solvents and pH conditions is critical for a thorough spectroscopic investigation.
-
Solvent Polarity: Comparing the spectra in methanol (less polar) and water (more polar) can reveal information about the nature of the electronic transitions. A bathochromic (red) shift with increasing solvent polarity often indicates a π → π* transition where the excited state is more polar than the ground state.
-
pH Variation: The presence of both an acidic carboxylic acid group (pKa ~4-5) and a basic imidazole ring (pKa of conjugate acid ~7) means that the protonation state of this compound will change significantly with pH.
-
In acidic solution (0.1 M HCl) , both the imidazole and carboxylic acid groups are likely to be protonated. This will alter the electronic distribution and likely lead to a hypsochromic (blue) shift in the absorption maxima.
-
In neutral solution (PBS, pH 7.4) , the carboxylic acid will be deprotonated (carboxylate), and the imidazole ring will be largely neutral.
-
In basic solution (0.1 M NaOH) , the carboxylic acid will be deprotonated, and potentially the N-H proton of the imidazole could also be removed at very high pH. This is expected to cause a bathochromic shift due to the increased electron-donating ability of the anionic groups.
-
Logical Relationships in Spectral Analysis
The following diagram illustrates the logical flow for interpreting the obtained UV-Vis spectra.
Caption: Logical flow for the interpretation of UV-Vis spectra of this compound.
Conclusion
While a definitive, published UV-Vis spectrum for this compound is not currently available, a robust and informative analysis can be performed by leveraging the known spectral properties of its constituent parts, benzoic acid and imidazole. The experimental protocol outlined in this guide provides a clear pathway for researchers to obtain high-quality spectral data. By systematically investigating the effects of solvent polarity and pH, a comprehensive understanding of the electronic structure and spectroscopic behavior of this molecule can be achieved. This foundational data is invaluable for its future application in medicinal chemistry and materials science.
References
-
SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. Available from: [Link]
-
Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5564-5574. Available from: [Link]
-
ResearchGate. Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Available from: [Link]
-
ResearchGate. UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... Available from: [Link]
-
Human Journals. Chemical and Pharmacological Properties of Imidazoles. Available from: [Link]
-
MDPI. Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Available from: [Link]
-
ScienceDirect. Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and md. Available from: [Link]
-
ResearchGate. UV-Vis extinction coefficients of Im, IC, and BI obtained in this work,... Available from: [Link]
-
NSF Public Access Repository. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Available from: [Link]
-
TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Available from: [Link]
-
NIST WebBook. Benzoic acid. Available from: [Link]
-
Scientific Research Publishing. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Available from: [Link]
-
Wikipedia. Imidazole. Available from: [Link]
-
TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Available from: [Link]
Sources
Safety Operating Guide
2-(1H-Imidazol-4-yl)benzoic acid proper disposal procedures
Proper Disposal Procedures for 2-(1H-Imidazol-4-yl)benzoic Acid[1][2][3][4]
Executive Summary & Immediate Action Card
Objective: Safe, compliant, and efficient disposal of this compound (and structurally related imidazole-benzoic acid derivatives). Primary Hazard: Skin, eye, and respiratory irritant. Potential environmental hazard if leached into waterways. Disposal Method: High-temperature incineration via a licensed chemical waste contractor. DO NOT dispose of down the drain.
| Scenario | Immediate Action |
| Small Spill (< 50g) | Wear PPE (gloves, goggles, lab coat). Sweep up carefully to avoid dust.[3] Place in a sealed container labeled "Hazardous Waste - Solid." |
| Large Spill (> 50g) | Evacuate area if dust is airborne. Ventilate. Use a HEPA vacuum or wet-sweep method. Contact EHS immediately. |
| Skin/Eye Contact | Flush with water for 15 minutes.[1][2][3][5][6] Seek medical attention if irritation persists. |
| Waste Stream | Solid Organic Waste (Non-Halogenated). |
Chemical Profile & Hazard Identification
To dispose of a chemical safely, one must understand its reactivity and physicochemical properties. This compound is a bifunctional molecule containing both a carboxylic acid group (acidic) and an imidazole ring (basic/amphoteric).
Physicochemical Properties
| Property | Value (Estimated/Analog-Based) | Relevance to Disposal |
|---|---|---|
| Physical State | Solid (Crystalline Powder) | Must be handled as solid waste; dust control is critical. |
| Solubility | Low in water; Soluble in DMSO/Alcohols | Do not attempt to dissolve in water for drain disposal. |
| pKa (Acid) | ~4.0 - 4.2 (Benzoic acid moiety) | Can react with strong bases. |
| pKa (Base) | ~6.0 - 7.0 (Imidazole moiety) | Can react with strong acids; zwitterionic character possible. |
| Stability | Stable under normal conditions | No special stabilization required for storage. |
GHS Hazard Classification Based on structural analogs (e.g., 4-(1H-imidazol-1-yl)benzoic acid).
Pre-Disposal Handling & Segregation
Proper segregation prevents dangerous chemical reactions in the waste drum.
Segregation Protocol:
-
Classify as Non-Halogenated Organic Solid: Despite having nitrogen, it typically falls under "Non-Halogenated" for incineration purposes unless your facility has a specific "Nitrogenous Waste" stream.
-
Incompatibility Check:
-
Keep away from Oxidizers: (e.g., Nitric acid, Peroxides). The imidazole ring is susceptible to oxidation.
-
Keep away from Strong Acids/Bases: Although it is an acid/base itself, mixing with concentrated acids/bases in a waste container can generate heat (exothermic neutralization).
-
Container Requirements:
-
Use a High-Density Polyethylene (HDPE) or Glass container.
-
Container must have a screw-top lid that seals tightly.
-
Label clearly with the full chemical name and "Hazardous Waste."
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Primary Method)
For expired chemicals, surplus synthesis products, or spill cleanup debris.
-
PPE Donning: Wear nitrile gloves, safety goggles, and a lab coat. If handling large quantities (>100g) outside a fume hood, use an N95 dust mask.
-
Transfer: Transfer the solid material into a compatible waste container (HDPE wide-mouth jar recommended).
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound" (90-100%).
-
Hazard Checkboxes: Irritant.
-
-
Storage: Store in the Satellite Accumulation Area (SAA) until pickup.
-
Final Disposal: The waste contractor will transport this for High-Temperature Incineration (with afterburner and scrubber to handle nitrogen oxides).
Protocol B: Liquid Waste (Solutions)
For reaction mixtures or mother liquors containing the compound.
-
Solvent Identification: Identify the primary solvent (e.g., DMSO, Methanol, Ethyl Acetate).
-
Segregation:
-
If Halogenated Solvent (DCM, Chloroform): Segregate into "Halogenated Organic Waste."
-
If Non-Halogenated Solvent (Methanol, Acetone): Segregate into "Non-Halogenated Organic Waste."
-
-
pH Check: If the solution is aqueous-based, ensure pH is between 5-9 before adding to a general organic-aqueous drum to prevent immediate off-gassing or heat generation, though organic solvent waste streams are preferred to prevent precipitation in the drum.
-
Labeling: List the solvent as the primary constituent and the benzoic acid derivative as a trace contaminant (<5%).
Protocol C: Contaminated Debris
Gloves, weighing boats, paper towels.
-
Bagging: Place all solid debris into a clear, heavy-duty plastic bag (chemically resistant).
-
Secondary Containment: Place the bag into a fiberboard drum or designated "Solid Debris" bin.
-
Labeling: Label as "Solid Debris Contaminated with Organic Irritants."
Waste Segregation Decision Tree
The following logic flow ensures the material ends up in the correct waste stream, minimizing safety risks and compliance violations.
Figure 1: Decision logic for segregating this compound waste streams.
Emergency Spill Response
Scenario: You drop a 100g bottle of powder on the lab floor.
-
Alert: Notify nearby personnel. "Spill! Stay back."
-
PPE: Put on N95 mask (to prevent inhaling dust), goggles, and double nitrile gloves.
-
Containment: Cover the spill with a paper towel or absorbent pad to prevent dust from spreading if there is a draft.
-
Cleanup:
-
Do not use a brush vigorously (creates dust).
-
Use a dustpan and scoop gently.
-
Alternatively, wet a paper towel with water (if surface allows) to dampen the powder, then wipe up.
-
-
Decontamination: Wipe the area with soap and water.[2][3] The compound is soluble in basic solutions; a mild sodium bicarbonate solution can help solubilize residues for easier wiping.
-
Disposal: Place all cleanup materials into the "Solid Hazardous Waste" bin.
Regulatory Compliance (US Focus)
-
RCRA Status: This specific compound is likely not "P-listed" or "U-listed" specifically by name (40 CFR 261.33), but it must be characterized by the generator.
-
Characteristic Waste: It does not typically meet the definition of Ignitable, Corrosive (pH is usually not <2 or >12.5), or Reactive. However, it is Toxic (if TCLP fails, though unlikely for this structure) or simply Listed due to general lab waste profiles.
-
Best Practice: Always manage as Hazardous Chemical Waste to ensure "Cradle-to-Grave" tracking.
References
-
PubChem. (n.d.). 4-(1H-benzimidazol-2-yl)benzoic acid (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. capotchem.cn [capotchem.cn]
- 3. capotchem.cn [capotchem.cn]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. home.miracosta.edu [home.miracosta.edu]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Personal protective equipment for handling 2-(1H-Imidazol-4-yl)benzoic acid
Personal Protective Equipment & Handling Guide: 2-(1H-Imidazol-4-yl)benzoic acid
Part 1: Executive Safety Summary
Compound Classification: Heterocyclic Aromatic Carboxylic Acid Primary Hazard: Irritant (Skin, Eye, Respiratory) Physical State: Solid (Crystalline powder) CAS Reference for Analogs: 108035-45-6 (4-isomer), 67792-82-9 (2-isomer/2-yl)
Immediate Action Required:
-
Engineering Control: Handle all solid weighing and transfer within a certified Chemical Fume Hood .
-
Minimum PPE: Nitrile gloves (0.11 mm), Chemical Splash Goggles (ANSI Z87.1), Lab Coat (buttoned).
-
Respiratory: If fume hood is unavailable/compromised, a NIOSH N95 or P95 particulate respirator is mandatory.
Part 2: Chemical Profile & Hazard Analysis
To prescribe the correct PPE, we must first understand the mechanism of the hazard. This compound contains two distinct functional groups that dictate its reactivity and biological interaction:
-
Benzoic Acid Moiety (Acidic):
-
Hazard: Causes protein denaturation on contact with mucous membranes (eyes/lungs).
-
Mechanism: Proton donation lowers local pH, triggering irritation and potential corneal opacity if untreated.
-
-
Imidazole Ring (Basic/Nucleophilic):
-
Hazard: Sensitization and irritation.
-
Mechanism: The nitrogen lone pair can participate in hydrogen bonding or coordinate with biological metals.[1] While less corrosive than primary amines, it contributes to the compound's zwitterionic character, increasing its solubility in physiological fluids and enhancing bioavailability upon inhalation.
-
Predicted GHS Classification (Based on Structural Activity Relationship - SAR):
Part 3: Comprehensive PPE Strategy
This section details the specific protective equipment required, moving beyond generic advice to material-specific recommendations.
Eye and Face Protection[2][3][4][5]
-
Requirement: Chemical Splash Goggles (Indirect Vented).
-
Scientific Rationale: Safety glasses with side shields are insufficient for fine powders. Static electricity can cause charged particles of imidazole-benzoic acid derivatives to "jump" around weighing boats, bypassing side shields. Goggles provide a complete seal against airborne dust.
-
Standard: ANSI Z87.1+ (Impact and Splash rated).
Hand Protection (Glove Selection)
-
Material: Nitrile Rubber .
-
Why Nitrile? Latex is permeable to many organic acids and bases. Nitrile offers superior chemical resistance to the benzoic acid moiety.
-
Thickness & Breakthrough:
-
Standard Handling (Solid): 4-5 mil (0.10 - 0.12 mm).
-
Solution Handling (Organic Solvents): If dissolved in DMSO or Methanol, double gloving is required. The solvent acts as a carrier, transporting the solute through the glove barrier.
-
-
Protocol: Change gloves immediately upon contamination or every 60 minutes.
Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (If hood unavailable): N95 or P95 Particulate Respirator.
-
Rationale: The particle size of recrystallized organic acids often falls between 1–10 microns, which is easily inhalable and capable of reaching the deep lung (alveoli), causing acute respiratory distress.
Table 1: PPE Specifications Summary
| Protection Zone | Equipment Type | Material Specification | Replacement Trigger |
| Eyes | Splash Goggles | Polycarbonate lens, Indirect vent | Scratched lens or visible fogging |
| Hands (Dry) | Single Glove | Nitrile (4 mil / 0.1 mm) | Every 2 hours or after splash |
| Hands (Wet) | Double Glove | Nitrile (Outer) / PE (Inner) | Immediately upon solvent contact |
| Body | Lab Coat | Cotton/Polyester Blend (High neck) | Weekly or after spill |
| Lungs | Fume Hood | Class II, Type A2 (Recommended) | Alarm activation (<80 fpm) |
Part 4: Operational Workflow & Visualization
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting PPE based on the operational state of the chemical.
Figure 1: Decision tree for selecting appropriate Personal Protective Equipment based on physical state and engineering controls.
Step-by-Step Handling Protocol
-
Pre-Handling Check:
-
Verify fume hood certification sticker is within 1 year.
-
Clear hood deck of clutter to ensure laminar airflow.
-
Place an anti-static gun or ionizer near the balance if the powder is static-prone (common with imidazoles).
-
-
Weighing Procedure:
-
Do not weigh on an open bench.
-
Use a disposable weighing boat.
-
Use a micro-spatula to prevent "dusting" (aerosolization).
-
Self-Validation: If you see dust settling on the balance surface, your transfer technique is too aggressive.
-
-
Solubilization:
-
Add solvent to the solid, not solid to the solvent, to minimize splash risk.
-
Note: Dissolution in acidic media may be exothermic.
-
Part 5: Emergency Response & Disposal
Spill Response Workflow
Immediate containment is critical to prevent tracking the chemical out of the lab.
Figure 2: Protocol for safely managing dry and wet spills of imidazole-benzoic acid derivatives.
Disposal Procedures
-
Solid Waste: Collect in a dedicated solid waste container labeled "Hazardous Waste - Solid." Do not dispose of in regular trash.
-
Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).
-
Container Rinsing: Triple rinse empty containers with a compatible solvent (e.g., Ethanol) before discarding the container. Collect rinsate as hazardous waste.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-(1H-Imidazol-1-yl)benzoic acid. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 2-(1H-Imidazol-2-yl)benzoic acid. Retrieved from
-
PubChem. (2024). Compound Summary: 4-(1H-Imidazol-2-yl)benzoic acid.[4][5][6][7] National Library of Medicine. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: 1910.1200 App A. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
